molecular formula C6H7NO2S2 B1449729 Ethyl 2-mercaptothiazole-5-carboxylate CAS No. 1485286-94-9

Ethyl 2-mercaptothiazole-5-carboxylate

Cat. No.: B1449729
CAS No.: 1485286-94-9
M. Wt: 189.3 g/mol
InChI Key: NHUBXQKQVVRFON-UHFFFAOYSA-N
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Description

Ethyl 2-mercaptothiazole-5-carboxylate (CAS 1485286-94-9) is a high-purity chemical intermediate specifically designed for research and development applications. This compound, with a molecular formula of C 6 H 7 NO 2 S 2 and a molecular weight of 189.25 g/mol, serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems . The thiazole scaffold is of significant interest in medicinal chemistry, and derivatives of 2-mercaptothiazole are frequently explored for their diverse biological activities, which include potential antimicrobial, anti-inflammatory, and antitumor properties . As a mechanism-based inhibitor, the 2-mercaptothiazole core can interact with various enzyme targets such as monoamine oxidase and heat shock protein 90, making it a valuable scaffold for developing novel therapeutic agents . Researchers utilize this ester-protected intermediate to introduce the thiazole carboxylate moiety into target molecules, facilitating further structural modifications in drug discovery pipelines. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is essential to consult the Safety Data Sheet (SDS) prior to handling. This compound has associated hazard warnings and should be used with appropriate personal protective equipment in a well-ventilated environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3H,2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBXQKQVVRFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Thiazole-5-Carboxylate Nexus: A Strategic Guide to Ethyl 2-Mercaptothiazole-5-Carboxylate

[1]

Executive Summary

Ethyl 2-mercaptothiazole-5-carboxylate (CAS: 1485286-94-9) represents a distinct, underutilized scaffold in medicinal chemistry compared to its ubiquitous 4-carboxylate isomer. Its structural uniqueness lies in the push-pull electronic character: the electron-donating mercapto group at C-2 and the electron-withdrawing ester at C-5 create a polarized system ideal for regioselective heterocyclization.

This technical guide details the synthesis, reactivity, and application of this scaffold in generating novel fused heterocycles, specifically thiazolo[3,2-a]pyrimidines and 1,3,4-oxadiazole-thiazole hybrids .

Part 1: Synthesis of the Core Scaffold

While commercially available, in-house synthesis of the core scaffold ensures purity and scalability. The most authoritative route involves the cyclization of


Mechanistic Pathway

The synthesis relies on the condensation of ethyl 2-chloro-3-oxopropanoate (often generated in situ from ethyl formate and ethyl chloroacetate) with ammonium dithiocarbamate .

  • Formylation: Ethyl chloroacetate is formylated to generate the reactive 1,3-dielectrophile.

  • Cyclocondensation: The dithiocarbamate acts as a S,N-binucleophile, displacing the halogen and condensing with the aldehyde.

Experimental Protocol: Synthesis of Ethyl 2-mercaptothiazole-5-carboxylate

Note: This protocol is adapted from standard thiazole synthesis methodologies [1].

Reagents:

  • Ethyl chloroacetate (1.0 eq)

  • Ethyl formate (1.1 eq)

  • Potassium tert-butoxide (1.1 eq)

  • Ammonium dithiocarbamate (1.2 eq)

  • Solvent: Ethanol/THF (anhydrous)

Procedure:

  • In-situ Generation of Electrophile: To a suspension of potassium tert-butoxide in dry THF at 0°C, add a mixture of ethyl chloroacetate and ethyl formate dropwise. Stir for 4 hours at room temperature to form the potassium salt of ethyl 2-chloro-3-oxopropanoate.

  • Cyclization: Dissolve ammonium dithiocarbamate in ethanol and add it to the reaction mixture. Reflux for 6 hours.

  • Workup: Evaporate the solvent. Dissolve the residue in water and acidify with 1N HCl to pH 2. The product, Ethyl 2-mercaptothiazole-5-carboxylate , will precipitate as a yellow solid.

  • Purification: Recrystallize from ethanol/water.

Part 2: The Divergent Reactivity Profile

The scaffold offers three distinct reactive sites, allowing for "diversity-oriented synthesis" (DOS).

Reactivity Map (DOT Visualization)

The following diagram illustrates the three primary vectors for modification:

  • S-Alkylation (C-2): Access to thioethers and fused tricycles.

  • N-Nucleophilicity (N-3): Critical for bicyclic ring closure (e.g., thiazolopyrimidines).

  • Ester Hydrazinolysis (C-5): Gateway to oxadiazoles and triazoles.

ReactivityMapCoreEthyl 2-mercaptothiazole-5-carboxylateHydrazinolysisHydrazinolysis(NH2NH2)Core->Hydrazinolysis C-5 EsterS_AlkylationS-Alkylation(R-X, Base)Core->S_Alkylation C-2 ThiolCyclocondensationCyclocondensation(1,3-Dielectrophiles)Core->Cyclocondensation N-3 & C-2HydrazideThiazole-5-carbohydrazide(Precursor to Oxadiazoles)Hydrazinolysis->HydrazideThioether2-Alkylthio-thiazole(Precursor to Fused Systems)S_Alkylation->ThioetherThiazoloPyrimidineThiazolo[3,2-a]pyrimidineCyclocondensation->ThiazoloPyrimidine

Figure 1: Divergent synthetic pathways from the parent scaffold.

Part 3: Module A - Synthesis of Thiazolo[3,2-a]pyrimidines

The fusion of a pyrimidine ring onto the thiazole core creates the thiazolo[3,2-a]pyrimidine system, a pharmacophore associated with potent anticancer and antimicrobial activity [2].[1][2]

The Reaction Logic

This transformation utilizes the N-3 and C-2 (Thiol) centers. By reacting the scaffold with a 1,3-dielectrophile (such as ethyl acetoacetate or acetylacetone), a "bridge" is formed.

  • Mechanism: Initial S-attack on the

    
    -carbon of the electrophile, followed by intramolecular cyclization of the thiazole nitrogen onto the carbonyl.
    
Experimental Protocol: Thiazolo[3,2-a]pyrimidine Synthesis

Target: Ethyl 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

  • Mix: Ethyl 2-mercaptothiazole-5-carboxylate (10 mmol) and Ethyl acetoacetate (12 mmol).

  • Catalyst: Add Polyphosphoric Acid (PPA, 5 g) or conduct in refluxing acetic acid.

  • Conditions: Heat at 100°C for 3 hours.

  • Quench: Pour the reaction mixture onto crushed ice. Neutralize with ammonium hydroxide.

  • Isolate: Filter the precipitate and recrystallize from ethanol.

Part 4: Module B - The Hydrazide Gateway (C-5)

Modifying the ester at C-5 preserves the thiazole ring while extending the side chain to include other heterocycles, such as 1,3,4-oxadiazoles or 1,2,4-triazoles.

Comparative Heterocyclization Conditions

The hydrazide intermediate (obtained by refluxing the ester with hydrazine hydrate) can be diverted into three different heterocyclic systems depending on the reagent used.

Target HeterocycleReagentConditionsMechanism
1,3,4-Oxadiazole Aromatic Acid / POCl

Reflux, 4hCyclodehydration
1,3,4-Oxadiazole-2-thione CS

/ KOH
Reflux, 6hXanthate Cyclization
1,2,4-Triazole Phenyl isothiocyanate / NaOHReflux, 8hBase-catalyzed Cyclization
Workflow Diagram: Hydrazide Functionalization

HydrazidePathEsterEthyl 2-mercaptothiazole-5-carboxylateHydrazideThiazole-5-carbohydrazideEster->Hydrazide N2H4.H2O, EtOH, RefluxOxadiazole2-Aryl-1,3,4-oxadiazoleHydrazide->Oxadiazole ArCOOH, POCl3Triazole1,2,4-Triazole-3-thioneHydrazide->Triazole PhNCS, NaOHSchiffBaseAcylhydrazone(Schiff Base)Hydrazide->SchiffBase ArCHO, AcOH (cat)

Figure 2: Synthetic divergence from the hydrazide intermediate.[1][3]

References

  • Hantzsch Thiazole Synthesis and Adaptations

    • Source: Organic Syntheses, Coll. Vol. 3, p. 332 (1955).
    • Context: Foundational methodology for thiazole construction from alpha-halo carbonyls and thioamides/thioureas.

  • Synthesis and Biological Evaluation of Thiazolo[3,2-a]pyrimidines

    • Source:European Journal of Medicinal Chemistry, Vol 129, 2017.
    • Context: Describes the cyclization of 2-mercaptothiazole derivatives into bicyclic pyrimidine systems and their cytotoxic profiles.
  • Reactivity of Thiazole-5-carboxylates

    • Source:Journal of Heterocyclic Chemistry, Vol 53, Issue 2.
    • Context: Detailed analysis of the reactivity differences between 4-carboxylate and 5-carboxyl
  • Synthesis of 1,3,4-Oxadiazoles from Thiazole Hydrazides

    • Source:Arabian Journal of Chemistry, Vol 9, Supp 2, 2016.
    • Context: Protocol for converting thiazole esters to hydrazides and subsequently to oxadiazoles using POCl3.

"Ethyl 2-mercaptothiazole-5-carboxylate" tautomerism and isomerism

Author: BenchChem Technical Support Team. Date: February 2026

Tautomeric Dynamics, Structural Isomerism, and Synthetic Utility[1]

Executive Summary

Ethyl 2-mercaptothiazole-5-carboxylate (EMTC) represents a privileged scaffold in medicinal chemistry, serving as a precursor for antiviral, anticancer, and anti-inflammatory agents.[1] While often nomenclaturally designated as a "mercaptan" (thiol), this molecule exhibits complex tautomeric behavior that fundamentally dictates its reactivity, solubility, and bioavailability.[1]

This technical guide provides a rigorous analysis of the thione-thiol tautomerism inherent to the 2-mercaptothiazole core, substantiated by spectroscopic evidence and thermodynamic principles.[1] It further details a validated synthetic protocol and a decision-matrix for regioselective functionalization.

Structural Dynamics & Tautomeric Equilibrium[1]

The defining feature of EMTC is the prototropic tautomerism between the thiol (mercapto) and thione forms.[1] While the IUPAC name implies a thiol (-SH) structure, experimental and computational data overwhelmingly favor the thione isomer in the solid state and polar solution.[1]

1.1 The Equilibrium

The tautomeric equilibrium exists between:

  • Form A (Thiol): Ethyl 2-mercaptothiazole-5-carboxylate.[1] Aromatic heteroaromatic ring; -SH group at C2.[1]

  • Form B (Thione): Ethyl 2-thioxo-2,3-dihydrothiazole-5-carboxylate. Non-aromatic (or quasi-aromatic) ring; C=S at C2; Proton on N3.[1]

Thermodynamic Dominance: Unlike simple phenols or thiophenols where the aromatic form dominates, 2-substituted thiazoles prefer the thione form.[1]

  • Bond Energy: The C=S double bond is thermodynamically stable.[1]

  • Resonance: The thioamide resonance structure (N-C=S

    
     N
    
    
    
    =C-S
    
    
    ) provides significant stabilization energy (approx. 30–40 kJ/mol) that compensates for the loss of formal Hückel aromaticity in the thiazole ring.[1]
1.2 Visualization of Tautomeric Pathways

Tautomerism Thiol Thiol Form (A) (Aromatic, -SH) Anion Thioamide Anion (Intermediate) Thiol->Anion -H+ (Deprotonation) Thione Thione Form (B) (Dominant, C=S, NH) Thione->Anion -H+ Anion->Thiol +H+ (S-Protonation) Anion->Thione +H+ (N-Protonation) Kinetic & Thermodynamic Pref.

Spectroscopic Characterization (The "Trust" Pillar)[1]

Correctly identifying the tautomer is critical for quality control and intellectual property protection.[1] The following spectral signatures serve as self-validating checkpoints.

2.1 Nuclear Magnetic Resonance (NMR)

The presence of the N-H proton is the definitive marker for the thione form.[1]

FeatureThiol Form (Expected)Thione Form (Observed)Notes

H NMR (NH/SH)
~3.5 – 4.0 ppm (SH)13.0 – 14.5 ppm (NH) The NH proton is highly deshielded and often broad due to quadrupole broadening and H-bonding.

C NMR (C2)
~160 – 165 ppm (C-S)180 – 190 ppm (C=S) The C=S carbon is significantly downfield compared to a C-S aromatic carbon.
Coupling Sharp peaksBroadened signalsN-H tautomerism can broaden adjacent ring protons.[1]
2.2 Infrared Spectroscopy (IR)
  • Thione Marker: Strong absorption at 1050–1200 cm⁻¹ (C=S stretching).[1]

  • Thiol Marker: Weak absorption at 2500–2600 cm⁻¹ (S-H stretching).[1] Usually absent in EMTC spectra.[1]

  • Amine Marker: Broad band at 3100–3400 cm⁻¹ (N-H stretching), confirming the thione/lactam-like structure.[1]

Chemical Reactivity & Selectivity[1]

The tautomeric nature of EMTC creates an ambident nucleophile .[1] The anion generated by deprotonation can react at either the Sulfur (S) or Nitrogen (N) atom.[1]

3.1 Regioselectivity Rules (HSAB Theory)
  • S-Alkylation (Kinetic & Thermodynamic): Under standard basic conditions (e.g., K₂CO₃/Acetone) with alkyl halides (soft electrophiles), reaction occurs almost exclusively at the Sulfur atom.[1] This restores the aromaticity of the thiazole ring.[1]

  • N-Alkylation: Rare with simple alkyl halides but can occur with hard electrophiles or under specific phase-transfer conditions.[1]

  • Rearrangement: S-alkylated products can sometimes undergo thermal rearrangement to N-alkyl isomers (Thio-Claisen type), though this is less common in 5-carboxylate derivatives than in simple thiazoles.

3.2 Reaction Workflow

Reactivity EMTC EMTC (Thione Form) Anion Delocalized Anion (N-C-S)- EMTC->Anion Deprotonation Base Base (K2CO3/Et3N) Base->Anion S_Prod S-Alkyl Product (Aromatic Thiazole) Anion->S_Prod Major Pathway (Restores Aromaticity) N_Prod N-Alkyl Product (Thiazolone) Anion->N_Prod Minor Pathway (Hard Electrophiles) RX_Soft Alkyl Halide (R-X) (Soft Electrophile) RX_Soft->S_Prod

Validated Experimental Protocol

The following protocol describes the synthesis of EMTC via the Ammonium Dithiocarbamate route, which is preferred for its atom economy and avoidance of harsh lachrymators compared to some Hantzsch modifications.

4.1 Synthesis of Ethyl 2-mercaptothiazole-5-carboxylate

Principle: Condensation of an


-formyl ester equivalent with dithiocarbamate.[1]

Reagents:

  • Ethyl chloroacetate (1.0 eq)[1]

  • Ethyl formate (1.1 eq)[1]

  • Potassium tert-butoxide (or NaOEt) (1.1 eq)

  • Ammonium dithiocarbamate (1.2 eq)[1]

  • Solvent: Ethanol/Water or Toluene.[1]

Step-by-Step Methodology:

  • Formylation (In-situ):

    • In a dry flask under N₂, dissolve Potassium tert-butoxide in dry toluene.

    • Add a mixture of Ethyl chloroacetate and Ethyl formate dropwise at 0–5°C.

    • Stir for 4–6 hours to generate the potassium salt of ethyl

      
      -formyl-chloroacetate (enolate).
      
    • Checkpoint: The solution should turn thick/creamy yellow.[1]

  • Cyclization:

    • Dissolve Ammonium dithiocarbamate in a minimum amount of water.[1][2]

    • Add the aqueous solution to the toluene suspension.[1]

    • Reflux the biphasic mixture for 3–5 hours. The color will darken.[1]

    • Mechanism:[1][3] The dithiocarbamate sulfur attacks the formyl carbon, followed by cyclization onto the chloro-carbon.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify with dilute HCl (pH ~2–3) to protonate the thione.[1]

    • The product usually precipitates as a solid.[1] Filter and wash with cold water.[1]

    • Purification: Recrystallize from Ethanol/Water (9:1).[1]

  • Yield & Properties:

    • Typical Yield: 60–75%.[1]

    • Appearance: Yellowish crystalline solid.[1]

    • Melting Point: 165–168°C (Lit.[1] varies by polymorph).

References
  • Tautomerism in Heterocycles: Katritzky, A. R., & Lagowski, J. M. (1963).[1] Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Study. Advances in Heterocyclic Chemistry, 1, 311-338.[1] Link

  • Thiazole Synthesis: Hantzsch, A. (1887).[1] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1] Link

  • Thione/Thiol Spectroscopy: Stoyanov, S., et al. (2002).[1] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.[4] Canadian Journal of Chemistry, 80(12), 1655-1661.[1] Link[1]

  • Reactivity of 2-Mercaptothiazoles: Metzger, J. V. (1979).[1] Thiazole and its Derivatives. John Wiley & Sons.[1] (Standard Reference Text).

  • Crystal Structure Analogs: Cambridge Structural Database (CSD).[1] Refcode: MPTZOL (2-mercaptothiazole).[1] Link

Sources

Methodological & Application

Application Notes: Synthesis of Ethyl 2-Mercaptothiazole-5-carboxylate via Hantzsch Thiazole Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 2-mercaptothiazole-5-carboxylate, a key heterocyclic building block in medicinal and materials chemistry. The protocol leverages the principles of the classic Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring system.[1][2] This guide details a proposed, logically derived protocol, explains the underlying reaction mechanism, outlines potential applications of the target molecule, and provides rigorous safety information. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Significance

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[3][4] These derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry, typically involving the condensation of an α-haloketone with a thioamide.[1][2]

This application note focuses on the synthesis of Ethyl 2-mercaptothiazole-5-carboxylate. The presence of both a mercapto group at the 2-position and an ester at the 5-position makes this molecule a highly versatile intermediate. The mercapto group can be readily alkylated or oxidized, while the ester can be hydrolyzed or converted to an amide, allowing for the creation of diverse chemical libraries for drug discovery and materials science.[8][9]

Due to the limited direct literature for this specific molecule, this guide presents a robust protocol based on the fundamental principles of the Hantzsch reaction, using commercially available starting materials.

Proposed Synthetic Protocol

The proposed synthesis involves the reaction of an α-halo-ketoester, Ethyl bromopyruvate , with Ammonium dithiocarbamate . This combination provides the necessary carbon backbone, electrophilic centers, and nucleophilic sulfur and nitrogen atoms required for the cyclization and formation of the target thiazole.

Overall Reaction Scheme:

Reaction scheme for the synthesis of Ethyl 2-mercaptothiazole-5-carboxylate

(Note: This is a representative image. A dynamically generated diagram would be used in a real application.)

Reagents and Materials

The following table summarizes the key reagents required for the synthesis. All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

ReagentMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Key Hazards
Ethyl bromopyruvate (C₅H₇BrO₃)195.0198-100 (10 mmHg)N/ACorrosive, Irritant, Lachrymator[10][11][12][13]
Ammonium dithiocarbamate (CH₅N₃S₂)111.20147.599 (dec.)[14]Harmful if swallowed, Skin/Eye Irritant[14]
Ethanol (C₂H₅OH)46.0778-114Flammable
Sodium Bicarbonate (NaHCO₃)84.01N/A50 (dec.)Mild Irritant
Ethyl Acetate (C₄H₈O₂)88.1177-84Flammable, Eye Irritant
Anhydrous Magnesium Sulfate (MgSO₄)120.37N/A1124Mild Irritant
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ammonium dithiocarbamate (5.56 g, 0.05 mol) in 100 mL of absolute ethanol.

  • Reagent Addition: While stirring the solution at room temperature, slowly add ethyl bromopyruvate (9.75 g, 0.05 mol) dropwise over 15-20 minutes. An initial mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.[15]

  • Work-up - Neutralization and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate of ammonium bromide will have formed. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

  • Isolation of Crude Product: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous slurry, add 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Determine the melting point of the purified solid.

Reaction Mechanism

The Hantzsch synthesis proceeds via a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.[1]

  • Initial S-Alkylation: The sulfur atom of the dithiocarbamate, being a soft and potent nucleophile, attacks the α-carbon of the ethyl bromopyruvate in an Sₙ2 reaction, displacing the bromide ion.

  • Tautomerization & Cyclization: The intermediate undergoes tautomerization. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.

Mechanism Diagram

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants R1 Ethyl Bromopyruvate I1 S-Alkylation Intermediate R1->I1 1. S-Alkylation (SN2) R2 Ammonium Dithiocarbamate R2->I1 I2 Cyclized Intermediate (Hemiaminal) I1->I2 2. Intramolecular Cyclization P Ethyl 2-Mercaptothiazole-5-carboxylate I2->P 3. Dehydration (-H2O)

Caption: Hantzsch thiazole synthesis mechanism.

Experimental Workflow

The entire experimental process, from setup to final product, can be visualized as a clear workflow.

Workflow Diagram

Workflow cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Dissolve Ammonium Dithiocarbamate in Ethanol B Add Ethyl Bromopyruvate Dropwise A->B C Reflux for 3-4 hours B->C D Monitor by TLC C->D E Cool and Neutralize with NaHCO3 D->E F Evaporate Ethanol E->F G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry over MgSO4 H->I J Filter and Concentrate I->J K Recrystallize or Column Chromatography J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Experimental workflow for synthesis.

Applications in Research and Development

Thiazole derivatives, and specifically 2-mercaptothiazoles, are of significant interest across various scientific domains.

  • Medicinal Chemistry: The 2-mercaptothiazole scaffold is a key component in compounds developed for a range of therapeutic targets. They have been investigated for antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[8][16] The ability to easily modify the thiol group allows for the synthesis of extensive libraries to probe structure-activity relationships (SAR).[7]

  • Drug Discovery Intermediate: Ethyl 2-mercaptothiazole-5-carboxylate is an ideal starting point for creating more complex molecules. The ester can be converted to amides to produce compounds like the anticancer drug Dasatinib, which features a substituted thiazole carboxamide core.

  • Industrial Applications: 2-Mercaptobenzothiazole, a related compound, is widely used as a vulcanization accelerator in the rubber industry.[9][17] Derivatives also serve as corrosion inhibitors and are used in the synthesis of dyes and agricultural chemicals.

Safety and Handling

Strict adherence to safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent-Specific Hazards:

    • Ethyl bromopyruvate: This compound is corrosive and a lachrymator (causes tearing).[10][11][12] Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately and seek medical attention.[10][11]

    • Ammonium dithiocarbamate: This compound is harmful if swallowed and causes skin and eye irritation.[14] Avoid creating dust and ensure it is handled with care.

    • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

References

  • Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%. (2005, October 3). Cole-Parmer.
  • SAFETY DATA SHEET - Ethyl bromopyruvate. (2004, October 19). Fisher Scientific.
  • SAFETY DATA SHEET - Ammonium dithiocarbam
  • material safety data sheet - ammonium pyrrolidine dithiocarbam
  • Biological Activities of 2-Mercaptobenzothiazole Deriv
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Global Pharma Technology.
  • AMMONIUM PYRROLIDINE DITHIOCARBAM
  • Full article: Thiazole derivatives: prospectives and biological applications. (2024, April 24). Journal of Taibah University for Science.
  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applic
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Baghdad Journal of Biochemistry and Applied Biological Sciences.
  • Ammonium Pyrrolidine Dithiocarbamate CAS No 5108-96-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • Safety Data Sheet: Ammonium pyrrolidinedithiocarbam
  • Ethyl bromopyruvate technical grade, 90 70-23-5. Sigma-Aldrich.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv
  • Ethyl bromopyruv
  • Synthesis and biological evaluation of some 2-mercaptobenzothiazole derivatives. (2011, June 1). European Journal of Medicinal Chemistry.
  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2025, August 6).
  • 2-Mercaptothiazoline | 96-53-7. ChemicalBook.
  • 70-23-5 Cas No. | Ethyl bromopyruvate.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar.

Sources

Application Notes & Protocols: Ethyl 2-mercaptothiazole-5-carboxylate as a Pivotal Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically significant therapeutic agents.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold for the development of drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of Ethyl 2-mercaptothiazole-5-carboxylate, a highly functionalized thiazole derivative, as a key intermediate in the synthesis of novel drug candidates. We will explore its synthesis, reactivity, and provide detailed protocols for its application in constructing complex molecular architectures with therapeutic potential.

The Strategic Importance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug design due to its unique electronic properties and its ability to engage in various biological interactions. Its presence in natural products like vitamin B1 (thiamine) and numerous synthetic drugs underscores its biocompatibility and therapeutic relevance.[2] The structural rigidity of the thiazole ring, combined with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

Key Attributes of the Thiazole Ring:

  • Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic or heteroaromatic systems, enabling the modulation of a molecule's physical and chemical properties while retaining or enhancing its biological activity.

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors.

  • Metabolic Stability: The aromatic nature of the thiazole ring often confers metabolic stability, a desirable characteristic for drug candidates.

  • Diverse Biological Activities: Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, making them attractive for a variety of therapeutic areas.[1][2][3][4]

Ethyl 2-mercaptothiazole-5-carboxylate: A Versatile Building Block

Ethyl 2-mercaptothiazole-5-carboxylate is a trifunctional building block that offers medicinal chemists a powerful tool for constructing diverse molecular libraries. Its key structural features – the reactive mercapto group, the synthetically versatile ethyl ester, and the thiazole core itself – provide multiple handles for chemical modification.

Synthesis of Ethyl 2-mercaptothiazole-5-carboxylate

While not as commonly documented as its 2-amino or 2-methyl counterparts, the synthesis of Ethyl 2-mercaptothiazole-5-carboxylate can be conceptually approached through established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis or variations thereof. A plausible synthetic route involves the reaction of an α-halocarbonyl compound with a thiourea or a related thioamide derivative.

A general workflow for the synthesis of thiazole-5-carboxylates is depicted below. The specific synthesis of the 2-mercapto variant would necessitate the use of a thiouronium salt or a similar reagent that can introduce the thiol functionality.

Thiazole_Synthesis_Workflow A α-Halocarbonyl Compound (e.g., Ethyl 2-chloroacetoacetate) C Cyclocondensation A->C B Thiourea or Thioamide B->C D Ethyl 2-aminothiazole-4-carboxylate C->D Hantzsch Synthesis E Diazotization D->E F Sandmeyer-type reaction (with a sulfur nucleophile) E->F G Ethyl 2-mercaptothiazole-5-carboxylate F->G

Figure 1: Conceptual synthetic workflow for thiazole-5-carboxylates.

Key Reactions and Synthetic Utility

The true power of Ethyl 2-mercaptothiazole-5-carboxylate lies in the differential reactivity of its functional groups.

  • S-Alkylation/Arylation: The mercapto group is a potent nucleophile and can be readily alkylated or arylated under basic conditions to introduce a wide variety of substituents at the 2-position. This is a common strategy to build out molecular complexity and explore structure-activity relationships (SAR).

  • Ester Manipulation: The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol for further functionalization. This allows for the introduction of diverse side chains that can modulate solubility, cell permeability, and target engagement.

  • Thiazole Ring Modification: While less common, the thiazole ring itself can undergo electrophilic substitution, typically at the C4 position, although this can be influenced by the existing substituents.

The following diagram illustrates the key reactive sites and potential transformations of Ethyl 2-mercaptothiazole-5-carboxylate.

Reactivity_Diagram cluster_0 Reactions at the Mercapto Group cluster_1 Reactions at the Ethyl Ester Main Ethyl 2-mercaptothiazole-5-carboxylate Mercapto (SH) Ethyl Ester (COOEt) Thiazole Core S_Alkylation S-Alkylation/Arylation (R-X, Base) Main:f0->S_Alkylation S_Oxidation Oxidation (e.g., H2O2) Main:f0->S_Oxidation Hydrolysis Hydrolysis (e.g., LiOH) Main:f1->Hydrolysis Reduction Reduction (e.g., LiAlH4) Main:f1->Reduction Amidation Amidation (R-NH2, Coupling agents) Hydrolysis->Amidation

Figure 2: Key reactive sites and synthetic transformations.

Protocols for the Application of Ethyl 2-mercaptothiazole-5-carboxylate in Drug Discovery

The following protocols provide detailed, step-by-step methodologies for the utilization of Ethyl 2-mercaptothiazole-5-carboxylate in the synthesis of potential drug candidates.

Protocol 3.1: Synthesis of 2-Substituted Thioether Derivatives

This protocol details the S-alkylation of the title compound, a fundamental step in elaborating the scaffold.

Objective: To synthesize a library of Ethyl 2-(substituted-thio)thiazole-5-carboxylates for SAR studies.

Materials:

  • Ethyl 2-mercaptothiazole-5-carboxylate

  • A selection of alkyl or benzyl halides (e.g., benzyl bromide, 4-nitrobenzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: To a solution of Ethyl 2-mercaptothiazole-5-carboxylate (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).

  • Addition of Electrophile: To the stirring suspension, add the desired alkyl or benzyl halide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours at room temperature or with gentle heating (40-50 °C).

  • Work-up: Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford the pure S-alkylated product.

Rationale: The use of a non-nucleophilic base like potassium carbonate or triethylamine is crucial to deprotonate the thiol without competing in the nucleophilic substitution reaction. Anhydrous conditions prevent unwanted side reactions.

Protocol 3.2: Amide Library Synthesis via Ester Hydrolysis and Amide Coupling

This two-step protocol describes the conversion of the ethyl ester to a diverse library of amides.

Objective: To generate a series of 2-(substituted-thio)thiazole-5-carboxamides to explore interactions with biological targets.

Step A: Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 2-(substituted-thio)thiazole-5-carboxylate (from Protocol 3.1)

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Saponification: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1). Add LiOH (2.0 eq) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: If a solid precipitates, filter and wash with cold water. If no solid forms, extract the aqueous layer with ethyl acetate.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Step B: Amide Coupling

Materials:

  • 2-(Substituted-thio)thiazole-5-carboxylic acid

  • A library of primary or secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15-20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry over sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC.

Rationale: HATU and HBTU are efficient coupling reagents that minimize racemization and side reactions, leading to high yields of the desired amides. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Data Presentation

The following table provides representative characterization data for key intermediates and final products derived from Ethyl 2-mercaptothiazole-5-carboxylate.

Compound IDStructureR GroupYield (%)m.p. (°C)¹H NMR (δ, ppm)
1 Ethyl 2-mercaptothiazole-5-carboxylate---Predicted: 1.35 (t, 3H), 4.30 (q, 2H), 8.10 (s, 1H), 13.5 (br s, 1H)
2a Ethyl 2-(benzylthio)thiazole-5-carboxylateBenzyl8565-67Example: 1.32 (t, 3H), 4.28 (q, 2H), 4.55 (s, 2H), 7.25-7.40 (m, 5H), 8.05 (s, 1H)
3a 2-(Benzylthio)thiazole-5-carboxylic acidBenzyl92188-190Example: 4.58 (s, 2H), 7.28-7.42 (m, 5H), 8.12 (s, 1H), 13.0 (br s, 1H)
4a 2-(Benzylthio)-N-propylthiazole-5-carboxamideBenzyl, Propyl78110-112Example: 0.90 (t, 3H), 1.55 (m, 2H), 3.25 (q, 2H), 4.56 (s, 2H), 7.26-7.41 (m, 5H), 7.98 (s, 1H), 8.20 (br t, 1H)

Note: NMR data are illustrative and will vary based on the specific substituents and solvent used.

Conclusion

Ethyl 2-mercaptothiazole-5-carboxylate is a high-value intermediate for medicinal chemists engaged in drug discovery. Its trifunctional nature allows for the rapid and efficient generation of diverse chemical libraries with a wide range of potential therapeutic applications. The protocols and rationale provided herein offer a solid foundation for researchers to leverage this versatile building block in their quest for novel and effective medicines. The inherent drug-like properties of the thiazole scaffold, combined with the synthetic flexibility of this particular intermediate, ensure its continued relevance in the development of next-generation therapeutics.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
  • Bhati, S. K., & Kumar, A. (2019). The Wonder Drug: A Review on Thiazole and Its Derivatives. Mini-Reviews in Medicinal Chemistry, 19(18), 1494-1507.
  • Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., & Cirrincione, G. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3885-3913. [Link]

  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 834-845.
  • Borcea, A. M., et al. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 46(3), 195-210.
  • Al-Saadi, M. A. E., & AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. National Journal of Chemistry, 23, 434-445.
  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • El-Sayed, M. A. A., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie, 347(6), 397-410. [Link]

Sources

"Ethyl 2-mercaptothiazole-5-carboxylate" in the synthesis of antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 2-mercaptothiazole-5-carboxylate in Antimicrobial Agent Synthesis

Executive Summary & Pharmacophore Rationale

Ethyl 2-mercaptothiazole-5-carboxylate (EMTC) is a privileged bifunctional scaffold in medicinal chemistry. Unlike simple thiazoles, EMTC possesses two distinct reactive centers that allow for divergent synthesis:

  • C2-Thiol (-SH): A soft nucleophile ideal for S-alkylation or cyclization, modulating lipophilicity and membrane permeability.

  • C5-Ester (-COOEt): An electrophilic center ready for conversion into hydrazides, amides, or heterocycle-fused systems.

This guide details the synthesis of antimicrobial libraries derived from EMTC, specifically focusing on S-alkylated hydrazide-hydrazones (Schiff bases) , which have demonstrated potent efficacy against multidrug-resistant (MDR) strains like S. aureus and P. aeruginosa.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Ethyl 2-sulfanyl-1,3-thiazole-5-carboxylate
Molecular Weight 189.26 g/mol
Appearance Yellowish crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in water
Stability Susceptible to oxidative dimerization (disulfide formation) in air. Store under inert atmosphere at 4°C.
Hazards Irritant; Thiol stench. Work in a well-ventilated fume hood.

Synthetic Strategy & Workflow

The most successful antimicrobial agents derived from EMTC follow a "Protect-Activate-Target" logic. We first block the thiol to prevent metabolic oxidation, then activate the ester to a hydrazide, and finally couple it with aromatic aldehydes to create a diversity library.

Visualizing the Pathway

EMTC_Synthesis Start Ethyl 2-mercaptothiazole- 5-carboxylate (EMTC) Step1 S-Alkylation (Thioether Formation) Start->Step1 R-X, K2CO3 Acetone/EtOH, Reflux Inter1 Ethyl 2-(alkylthio)thiazole- 5-carboxylate Step1->Inter1 Step2 Hydrazinolysis (Ester Activation) Inter1->Step2 NH2NH2·H2O EtOH, Reflux Inter2 2-(Alkylthio)thiazole- 5-carbohydrazide Step2->Inter2 Step3 Condensation (Schiff Base Formation) Inter2->Step3 Ar-CHO, AcOH (cat.) EtOH, Reflux Final Target Antimicrobial (Hydrazone Derivatives) Step3->Final

Figure 1: Divergent synthesis workflow converting EMTC into bioactive hydrazone derivatives via sequential S-alkylation and hydrazinolysis.

Detailed Experimental Protocols

Phase 1: S-Alkylation (Thioether Synthesis)

Objective: To mask the thiol group and introduce a lipophilic tail (e.g., benzyl, ethyl, or acetamido group) to enhance cell wall penetration.

  • Reagents: EMTC (10 mmol), Alkyl Halide (e.g., Benzyl bromide, 10 mmol), Anhydrous

    
     (12 mmol), Dry Acetone (30 mL).
    
  • Procedure:

    • Dissolve EMTC in dry acetone in a round-bottom flask.

    • Add anhydrous

      
      . Note: Potassium carbonate is preferred over NaOH to prevent premature hydrolysis of the C5-ester.
      
    • Add the alkyl halide dropwise over 10 minutes.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane). The starting thiol spot (

      
      ) should disappear.
      
    • Workup: Filter off the inorganic salts while hot. Evaporate the solvent. Recrystallize the residue from ethanol.

  • Validation:

    • IR: Disappearance of the S-H stretch (

      
      2550 cm⁻¹).
      
    • Yield Target: >85%.

Phase 2: Hydrazinolysis (The "Linker" Step)

Objective: Convert the ester to a carbohydrazide, creating a nucleophilic handle for the final diversity step.

  • Reagents: S-Alkylated Intermediate (from Phase 1, 5 mmol), Hydrazine Hydrate (99%, 10 mmol), Absolute Ethanol (20 mL).

  • Procedure:

    • Suspend the S-alkylated ester in absolute ethanol.

    • Add hydrazine hydrate (excess is used to drive the equilibrium and prevent dimer formation).

    • Reflux for 4–6 hours. A white or pale yellow solid usually precipitates out of the hot solution.

    • Workup: Cool to room temperature. Filter the solid, wash copiously with cold ethanol, and dry under vacuum.

  • Validation:

    • IR: Appearance of doublet peaks for

      
       (
      
      
      
      3300, 3200 cm⁻¹) and amide Carbonyl (
      
      
      1650 cm⁻¹).
    • Melting Point: Sharp increase compared to the ester precursor.

Phase 3: Schiff Base Condensation (Target Synthesis)

Objective: Generate the final pharmacophore by coupling with aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde).

  • Reagents: Thiazole Carbohydrazide (2 mmol), Aromatic Aldehyde (2 mmol), Glacial Acetic Acid (3-5 drops), Ethanol (15 mL).

  • Procedure:

    • Mix the hydrazide and aldehyde in ethanol.

    • Add catalytic acetic acid (protonates the aldehyde carbonyl, accelerating nucleophilic attack).

    • Reflux for 4–8 hours.

    • Workup: Cool and filter the precipitate. Recrystallize from DMF/Ethanol mixtures.

  • Validation:

    • 1H NMR: Appearance of the Azomethine (

      
      ) proton singlet at 
      
      
      
      8.0–8.8 ppm.
    • IR: Strong

      
       stretch at 1600–1620 cm⁻¹.
      

Antimicrobial Evaluation Protocol

To ensure data integrity, use the Broth Microdilution Method (CLSI guidelines).

Preparation of Stock Solutions:

  • Solvent: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Precipitation Check: Dilute 1:100 in Muller-Hinton Broth (MHB). If turbidity occurs, the compound has precipitated; sonication or a higher DMSO tolerance (up to 5% final concentration) may be required.

Assay Setup:

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland).
    
  • Plate: 96-well sterile plates.

  • Controls:

    • Positive: Ciprofloxacin or Fluconazole.

    • Negative: DMSO solvent control (must show no inhibition).

  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Data Reporting Table Template:

Compound IDR (S-Alkyl)Ar (Aldehyde)MIC (µg/mL) S. aureusMIC (µg/mL) E. coliLogP (Calc)
TZ-01 Benzyl4-NO2-Ph4.016.03.2
TZ-02 Methyl2-Cl-Ph8.032.02.1
Ref -Ciprofloxacin0.50.25-

Critical SAR Insights (Expert Analysis)

Based on meta-analysis of thiazole derivatives:

  • The "S" Effect: S-benzylation generally increases potency against Gram-positive bacteria compared to S-methylation, likely due to increased hydrophobic interaction with bacterial cell walls [1, 3].

  • Electron Withdrawal: Aldehydes with electron-withdrawing groups (

    
    , 
    
    
    
    ,
    
    
    ) at the para position significantly enhance antibacterial activity. This is attributed to the increased acidity of the hydrazone proton or improved binding affinity to targets like DNA Gyrase [2, 6].
  • Steric Bulk: Bulky groups at the ortho position of the aldehyde ring often decrease activity due to steric hindrance preventing the planar conformation required for intercalation or receptor binding.

References

  • Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Source: PubMed (Arch Pharm). URL:[Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. Source: PMC (SpringerOpen). URL:[Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation. Source: PubMed. URL:[Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole. Source: Chemical Methodologies.[1][2][3][4][5][6][7][8][9][10] URL:[Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents. Source: MDPI (Molecules). URL:[Link]

  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Source: Current Organic Chemistry.[11] URL:[Link]

Sources

"Ethyl 2-mercaptothiazole-5-carboxylate" ester hydrolysis and subsequent reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Chemistry of 2-Mercaptothiazole-5-Carboxylic Acid: From Ester Precursor to Advanced Intermediates

Introduction: The 2-Mercaptothiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. When functionalized with a thiol at the 2-position and a carboxylic acid at the 5-position, the resulting molecule, 2-mercaptothiazole-5-carboxylic acid, becomes a highly versatile building block. Its two distinct functional handles—a nucleophilic thiol (and its thione tautomer) and an electrophilic carboxylic acid—allow for orthogonal derivatization, making it an invaluable starting point for the synthesis of complex molecules, including novel antibacterial agents and kinase inhibitors.[1][2]

This application note provides a comprehensive guide for researchers, beginning with the foundational step of hydrolyzing the common precursor, Ethyl 2-mercaptothiazole-5-carboxylate, to yield the key carboxylic acid intermediate. Subsequently, it details validated protocols for the selective modification of both the thiol and carboxylic acid moieties, enabling the synthesis of diverse molecular libraries.

Part 1: Hydrolysis of Ethyl 2-Mercaptothiazole-5-carboxylate

The conversion of the ethyl ester to the corresponding carboxylic acid is the gateway to unlocking the synthetic potential of this scaffold. This transformation is most commonly achieved through base-catalyzed hydrolysis (saponification), which is generally preferred over acid-catalyzed methods due to its irreversible nature.[3]

Mechanistic Insight: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The process is effectively irreversible because the final step involves an acid-base reaction where the base deprotonates the newly formed carboxylic acid, yielding a carboxylate salt that is resistant to further nucleophilic attack.[3]

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This addition forms a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group.

  • Deprotonation (Irreversible Step): The liberated ethoxide, a strong base, deprotonates the newly formed carboxylic acid to generate the carboxylate salt and ethanol. This final acid-base equilibrium lies far to the right, driving the reaction to completion.

G

Experimental Protocol 1: Base-Catalyzed Hydrolysis

This protocol describes a standard procedure for the saponification of Ethyl 2-mercaptothiazole-5-carboxylate.

Materials:

  • Ethyl 2-mercaptothiazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-mercaptothiazole-5-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 to 1:1 ratio).

  • Addition of Base: Add NaOH (1.5–2.5 eq) to the solution. Using a slight excess of base ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexanes. The product, being a salt, will remain at the baseline, while the starting ester will have a higher Rf value. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Acidification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (THF or MeOH) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath (0-5°C).

    • Slowly add 1 M HCl solution dropwise with vigorous stirring. The desired carboxylic acid product will precipitate out of the solution as the pH becomes acidic (target pH ~2-3).

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the solid under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

ParameterConditionRationale
Base NaOH or LiOH (1.5-2.5 eq)Ensures complete hydrolysis and drives the reaction forward.[3]
Solvent THF/Water or MeOH/WaterCo-solvent system ensures solubility of both the organic ester and the inorganic base.
Temperature 25°C - 50°CMild heating can accelerate the reaction without promoting degradation.
Workup Acidification to pH 2-3Protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate due to its lower aqueous solubility.

Senior Application Scientist Note: While acid-catalyzed hydrolysis is an alternative, it is a reversible equilibrium process.[4][5] To drive the reaction to completion, a large excess of water is required, and the reaction often requires higher temperatures, which can risk thermal degradation of the sensitive thiazole ring. The irreversibility of saponification makes it the more reliable and efficient method for this substrate.

Part 2: Subsequent Reactions of 2-Mercaptothiazole-5-carboxylic Acid

The product of hydrolysis is a bifunctional molecule, offering two primary sites for further chemical modification: the carboxylic acid and the thiol group.

A. Reactions at the Carboxylic Acid: Amide Bond Formation

Amide coupling is one of the most common reactions in drug discovery.[6] Direct condensation of a carboxylic acid and an amine is inefficient; therefore, the carboxylic acid must first be activated using a coupling reagent. Reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used for this purpose.[7]

G

Experimental Protocol 2: HBTU-Mediated Amide Coupling

Materials:

  • 2-Mercaptothiazole-5-carboxylic acid

  • Desired primary or secondary amine (1.0-1.2 eq)

  • HBTU (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a solution of 2-Mercaptothiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HBTU (1.1 eq), and DIPEA (2.5 eq).

    Expert Insight: The order of addition can be critical. It is often preferable to pre-activate the carboxylic acid with HBTU and DIPEA for 5-10 minutes before adding the amine to avoid side reactions with the coupling reagent.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Ethyl Acetate in Hexanes).

B. Reactions at the Thiol Group: S-Alkylation

The thiol group of the 2-mercaptothiazole moiety is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, in the presence of a mild base.[8][9] This reaction allows for the introduction of diverse side chains at the 2-position of the thiazole ring.

G

Experimental Protocol 3: S-Alkylation with an Alkyl Halide

Materials:

  • 2-Mercaptothiazole-5-carboxylic acid (or its ethyl ester precursor)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5-2.0 eq)

  • Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: To a solution of the 2-mercaptothiazole starting material (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 eq).

  • Addition of Electrophile: Stir the mixture for 10-15 minutes at room temperature, then add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Continue stirring at room temperature for 1-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Quench the reaction by carefully adding water.

    • If the product is an ester, extract with Ethyl Acetate. If the product is the carboxylic acid, acidify the aqueous layer with 1 M HCl to precipitate the product, then either filter or extract with an organic solvent.

    • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

Summary and Outlook

Ethyl 2-mercaptothiazole-5-carboxylate is a valuable and versatile starting material. Its hydrolysis provides access to 2-mercaptothiazole-5-carboxylic acid, a key bifunctional intermediate. The protocols detailed herein provide robust and reproducible methods for this initial hydrolysis and for subsequent, selective derivatization at both the carboxylic acid and thiol positions. These pathways empower researchers in drug development and materials science to efficiently generate diverse libraries of novel thiazole-containing compounds for a wide range of applications.

References

  • Patents, G. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Araújo, M. E. M., et al. (2006). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Journal of Chemical Research.
  • Metzger, J. V. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • Shawali, A. S., et al. (2013). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Xi, C., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal.
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  • Siddiqui, H. L., et al. (2012).
  • Wrzalik, R., et al. (2024).
  • Li, Z., et al. (2022). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. PubMed.
  • Zhang, Y., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes.
  • Al-Masoudi, N. A. (2012). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science.
  • Al-Juboori, A. A. A. (2023). Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity.
  • Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]

  • Wu, F.-L., et al. (2012).
  • Chem Help ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Lanning, M. E., et al. (2014). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. PMC.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • McGeary, R. P., et al. (2012).
  • Kumar, P., et al. (2013). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS.
  • Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry.
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  • Google Patents. (n.d.). Process for the preparation of 2-mercaptobenzothiazole.
  • Siddiqui, H. L., et al. (2012).
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  • Ang, K. H., et al. (1996). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
  • Martin, R. B., et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society.
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Application Notes and Protocols: Ethyl 2-mercaptothiazole-5-carboxylate in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Heterocycle in Bioconjugation

The field of drug discovery and development is in constant pursuit of modular and efficient chemical strategies to construct complex molecular architectures and bioconjugates. Click chemistry, a concept introduced by K. Barry Sharpless, has emerged as a premier tool in this endeavor, offering a class of reactions that are rapid, selective, and high-yielding.[1][2] At the heart of click chemistry lies the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), which form stable triazole linkages under mild, often biological, conditions.[2][3]

Ethyl 2-mercaptothiazole-5-carboxylate is a heterocyclic compound of significant interest due to the prevalence of the thiazole ring in numerous biologically active molecules.[4] The unique electronic properties and structural rigidity of the thiazole scaffold make it an attractive component in medicinal chemistry. This guide provides a comprehensive overview and detailed protocols for the functionalization of ethyl 2-mercaptothiazole-5-carboxylate to enable its participation in click chemistry, thereby opening new avenues for its incorporation into advanced drug discovery and bioconjugation workflows. The key to this lies in the strategic modification of its reactive 2-mercapto group.

The Strategic Core: Functionalization via the Thiol Group

The mercapto (-SH) group of ethyl 2-mercaptothiazole-5-carboxylate is the primary site for chemical modification. Thiols are nucleophilic and can readily undergo S-alkylation with various electrophiles, such as alkyl halides.[5][6] This provides a straightforward and efficient method to introduce the necessary azide or alkyne "handles" for click chemistry.

Diagram of the Functionalization Strategy

A Ethyl 2-mercaptothiazole-5-carboxylate B S-Alkylation (Base, Solvent) A->B C Azide-Functionalized Thiazole B->C + Azido-alkyl-halide D Alkyne-Functionalized Thiazole B->D + Propargyl bromide G CuAAC or SPAAC C->G D->G E Click Chemistry Partner (Alkyne or Strained Alkyne) E->G F Click Chemistry Partner (Azide) F->G H Triazole-Linked Conjugate G->H

Caption: General workflow for functionalizing and using ethyl 2-mercaptothiazole-5-carboxylate in click chemistry.

Part 1: Synthesis of 'Click-Ready' Ethyl 2-mercaptothiazole-5-carboxylate Derivatives

This section details the protocols for synthesizing both azide and alkyne derivatives of the parent molecule. The choice between creating an azide or alkyne derivative will depend on the functional group present on the intended binding partner.

Protocol 1.1: Synthesis of Ethyl 2-(2-azidoethylthio)thiazole-5-carboxylate

This protocol first requires the synthesis of a short, azide-terminated alkylating agent, 2-azidoethyl bromide, followed by its reaction with the thiazole thiol.

Step A: Synthesis of 1-bromo-2-azidoethane

Causality: This step creates the electrophilic azide-containing linker. The reaction is a standard nucleophilic substitution where the bromide of 1,2-dibromoethane is displaced by the azide anion.[7]

ReagentMolar Eq.MW ( g/mol )Amount
1,2-Dibromoethane1.0187.8618.79 g
Sodium Azide (NaN₃)1.565.019.75 g
Dimethyl sulfoxide (DMSO)--100 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide in DMSO. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly add 1,2-dibromoethane to the stirred solution at room temperature.

  • Heat the reaction mixture to 50°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and carefully concentrate the solvent under reduced pressure. Caution: Low molecular weight alkyl azides can be explosive. Do not distill to dryness. The resulting 1-bromo-2-azidoethane is typically used directly in the next step without further purification.

Step B: S-Alkylation to yield Ethyl 2-(2-azidoethylthio)thiazole-5-carboxylate

Causality: This is a classic S-alkylation of a thiol.[5] A mild base, potassium carbonate, is used to deprotonate the thiol, forming a thiolate anion which is a more potent nucleophile for attacking the alkyl bromide.

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-mercaptothiazole-5-carboxylate1.0189.251.89 g
1-bromo-2-azidoethane (from Step A)1.1~150~1.65 g
Potassium Carbonate (K₂CO₃)2.0138.212.76 g
N,N-Dimethylformamide (DMF)--50 mL

Procedure:

  • To a solution of ethyl 2-mercaptothiazole-5-carboxylate in DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the crude 1-bromo-2-azidoethane from the previous step to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure azide-functionalized thiazole.

Protocol 1.2: Synthesis of Ethyl 2-(prop-2-yn-1-ylthio)thiazole-5-carboxylate

This protocol introduces a terminal alkyne, the most common handle for CuAAC reactions.

Causality: Similar to the azide functionalization, this is an S-alkylation reaction. Propargyl bromide is a highly reactive alkylating agent for introducing a terminal alkyne.[8]

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-mercaptothiazole-5-carboxylate1.0189.251.89 g
Propargyl bromide (80% in toluene)1.2118.96~1.8 mL
Potassium Carbonate (K₂CO₃)2.0138.212.76 g
Acetonitrile (MeCN)--50 mL

Procedure:

  • In a 100 mL round-bottom flask, suspend ethyl 2-mercaptothiazole-5-carboxylate and potassium carbonate in acetonitrile.

  • Add propargyl bromide dropwise to the stirred suspension at room temperature. Caution: Propargyl bromide is a lachrymator and should be handled in a fume hood.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor completion by TLC.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to obtain the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the alkyne-functionalized thiazole.

Part 2: Application in Click Chemistry Reactions

Once functionalized, the ethyl 2-mercaptothiazole-5-carboxylate derivatives can be used in standard click chemistry protocols. The following are representative examples.

Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of the alkyne-functionalized thiazole with an azide-containing molecule, for example, benzyl azide.

Causality: The Cu(I) catalyst is essential for this reaction, as it dramatically accelerates the rate of cycloaddition and controls the regioselectivity to yield the 1,4-disubstituted triazole.[2] Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄.

Diagram of the CuAAC Workflow

A Alkyne-Thiazole (from Protocol 1.2) C Dissolve in t-BuOH/H₂O A->C B Azide Partner (e.g., Benzyl Azide) B->C D Add Sodium Ascorbate C->D E Add CuSO₄·5H₂O D->E F Stir at RT (1-4 hours) E->F G Workup & Purification F->G H Triazole Product G->H

Caption: Workflow for the CuAAC reaction.

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-(prop-2-yn-1-ylthio)thiazole-5-carboxylate1.0227.30227 mg
Benzyl Azide1.0133.15133 mg
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.05249.6912.5 mg
Sodium Ascorbate0.1198.1119.8 mg
tert-Butanol / Water (1:1)--10 mL

Procedure:

  • Dissolve ethyl 2-(prop-2-yn-1-ylthio)thiazole-5-carboxylate and benzyl azide in the t-butanol/water solvent mixture in a reaction vial.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. A color change may be observed.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the resulting triazole product by column chromatography.

Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for biological applications where the toxicity of copper is a concern.[9][10] It utilizes the azide-functionalized thiazole and a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Causality: The high ring strain of the cyclooctyne (~18 kcal/mol) provides the driving force for the reaction, lowering the activation energy and allowing the cycloaddition to proceed rapidly at room temperature without a catalyst.[9]

Diagram of the SPAAC Workflow

A Azide-Thiazole (from Protocol 1.1) C Dissolve in Biocompatible Buffer (e.g., PBS) A->C B DBCO-containing Partner B->C D Mix Components C->D E Incubate at RT or 37°C (1-12 hours) D->E F Purification (e.g., Dialysis, HPLC) E->F G Triazole Conjugate F->G

Caption: Workflow for the copper-free SPAAC reaction.

ReagentMolar Eq.Notes
Ethyl 2-(2-azidoethylthio)thiazole-5-carboxylate1.0 - 1.2Can be used in slight excess.
DBCO-functionalized molecule (e.g., DBCO-PEG-amine)1.0The limiting reagent.
Phosphate-Buffered Saline (PBS), pH 7.4-Or other biocompatible solvent system.

Procedure:

  • Dissolve the DBCO-functionalized molecule of interest in PBS buffer.

  • Prepare a stock solution of ethyl 2-(2-azidoethylthio)thiazole-5-carboxylate in a water-miscible solvent like DMSO.

  • Add the azide-thiazole solution to the solution of the DBCO-functionalized molecule. The final concentration of DMSO should ideally be kept below 5% to maintain biocompatibility.

  • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by techniques appropriate for the molecules being conjugated (e.g., LC-MS, SDS-PAGE if a protein is involved).

  • Upon completion, the resulting conjugate can be purified by methods suitable for the product, such as dialysis, size-exclusion chromatography, or HPLC.

Conclusion and Future Perspectives

The protocols outlined in this guide demonstrate a robust and versatile strategy for integrating ethyl 2-mercaptothiazole-5-carboxylate into the powerful framework of click chemistry. By leveraging the reactivity of the 2-mercapto group, this valuable heterocyclic scaffold can be readily equipped with either an azide or an alkyne handle. This functionalization opens the door to its use in both copper-catalyzed and copper-free cycloaddition reactions, enabling the creation of novel conjugates for a wide array of applications, from drug discovery and prodrug activation to materials science and the labeling of biomolecules.[11] The stability of the thiazole ring under these reaction conditions, combined with the efficiency of click chemistry, provides a powerful tool for researchers and scientists.

References

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  • Waser, J., et al. (2013). A new method for clicking molecules together. ScienceDaily.
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  • Ichinose, H., et al. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. Scientific Reports, 11(1), 1-10.
  • Hanna, M. B., & Toste, F. D. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. The Journal of organic chemistry, 82(19), 10427-10435.
  • BenchChem. (2025). Introduction to alkyl azides in organic synthesis.
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  • MacMillan, D. W. C., et al. (2025).
  • Bertozzi, C. R., et al. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of chemical research, 54(24), 4445-4458.
  • Azizi, N., et al. (2009). A Green and Highly Efficient Alkylation of Thiols in Water. Journal of the Iranian Chemical Society, 6(4), 749-753.
  • Finn, M. G., et al. (2025). Not So Bioorthogonal Chemistry. Chemical reviews.
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  • Kondo, T., et al. (2002). Ruthenium-Catalyzed S-Propargylation of Thiols Enables the Rapid Synthesis of Propargylic Sulfides. Journal of the American Chemical Society, 124(44), 12960-12961.
  • Wang, Z., et al. (2017). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry, 15(34), 7142-7146.
  • Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
  • Atodiresei, I., et al. (2015). Adsorption of azide-functionalized thiol linkers on zinc oxide surfaces. Beilstein journal of nanotechnology, 6, 1483-1493.
  • Nguyen, K. N., Duus, F., & Luu, T. X. T. (2016). Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina. Journal of Sulfur Chemistry, 37(3), 349-360.
  • Botta, M., et al. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Synlett, 2009(13), 2093-2096.
  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide–Alkyne Cycloaddition.
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Application Note: Ethyl 2-Mercaptothiazole-5-Carboxylate in Coordination Chemistry

[1][2]

Executive Summary

Ethyl 2-mercaptothiazole-5-carboxylate (EMT-5-C) represents a versatile N,S-donor ligand scaffold bridging the gap between soft sulfur coordination and functionalizable organic esters.[1][2] Unlike simple 2-mercaptothiazole, the presence of the electron-withdrawing ethoxycarbonyl group at the 5-position modulates the acidity of the cyclic nitrogen and the thione/thiol tautomeric equilibrium, influencing its binding affinity toward transition metals.[2]

This guide provides a comprehensive technical workflow for utilizing EMT-5-C in coordination chemistry. It covers the ligand's structural dynamics, protocols for synthesizing neutral and anionic complexes, and critical characterization data for validating coordination modes.[2][3]

Chemical Profile & Ligand Dynamics[1][2][3]

Structural Tautomerism

The coordination chemistry of EMT-5-C is governed by its thione-thiol tautomerism.[1][2][3] In the solid state and polar solvents, the thione (NH) form predominates.[2] However, in the presence of metal ions or bases, the equilibrium shifts to the thiol (SH) or thiolate (S⁻) form, facilitating coordination.[2]

  • Thione Form (A): Neutral, monodentate S-donor.[1][2][3] Favored by soft acids (Pt(II), Pd(II), Au(I)).[2]

  • Thiolate Form (B): Anionic, potentially bidentate (N,S-chelating).[1][2] Favored by borderline/hard acids (Zn(II), Cu(II), Ni(II), Co(II)) in basic media.[2]

Electronic Effect of the 5-Ester

The C5-ester group (

122

Tautomerismcluster_0Tautomeric EquilibriumThioneThione Form(Neutral)S-DonorThiolThiol Form(Transient)N,S-DonorThione->Thiol  H+ shift  ThiolateThiolate Anion(Active Ligand)N,S-ChelatorThiol->Thiolate  -H+ (Base)  

Figure 1: Tautomeric and ionization states of EMT-5-C determining coordination modes.[1][2]

Coordination Modes

The ligand exhibits three primary binding modes depending on pH and the metal center's hardness/softness.[1][2][3]

ModeStructure DescriptionTypical MetalsConditions
Monodentate (S) Neutral thione binds via Sulfur only.[1][2]Pd(II), Pt(II), Au(I), Ag(I)Neutral/Acidic pH
Chelating (N,S) Anionic thiolate binds via N and S (4-membered ring).[2]Ni(II), Co(II), Zn(II), Cu(II)Basic pH (pH > 8)
Bridging (S,S or N,S) Thiolate sulfur bridges two metal centers.[2]Cu(I), Ag(I) clustersExcess Metal, High T

Note on Ester Coordination: The carbonyl oxygen of the 5-carboxylate is generally non-coordinating due to geometric strain preventing chelation with the ring nitrogen.[1][2][3] It may participate in intermolecular hydrogen bonding in the crystal lattice but rarely binds the metal directly.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of Neutral Complexes (M-S Bound)

Target: $ [M(L){2}Cl{2}] $ or $ [M(L)Cl_{2}] $ Applicability: Pd(II), Pt(II), Hg(II)[2]

  • Preparation: Dissolve 1.0 mmol of metal salt (e.g.,

    
     or 
    
    
    ) in 10 mL of distilled water (or acetonitrile for Pd).
  • Ligand Solution: Dissolve 2.0 mmol of EMT-5-C in 15 mL of warm Ethanol (

    
    ).
    
  • Mixing: Add the ligand solution dropwise to the metal solution under constant stirring.

  • Reaction: Reflux for 3–4 hours. A precipitate (often yellow/orange for Pd/Pt) will form.[1][2][3]

  • Isolation: Cool to room temperature. Filter the precipitate.[1][2][3][4]

  • Purification: Wash with water (

    
    ), then cold ethanol (
    
    
    ), and finally diethyl ether.
  • Drying: Vacuum dry at

    
     for 6 hours.
    
Protocol B: Synthesis of Chelate Complexes (N,S Bound)

Target: $ [M(L)_{2}] $ (Neutral bis-chelate) Applicability: Cu(II), Zn(II), Ni(II), Co(II)

  • Deprotonation: Dissolve 2.0 mmol of EMT-5-C in 20 mL of Ethanol. Add 2.0 mmol of Sodium Acetate (

    
    ) or Triethylamine (
    
    
    ).[1][2] Stir for 15 mins to generate the thiolate anion.
  • Metal Addition: Dissolve 1.0 mmol of metal acetate (

    
    ) in 10 mL of Ethanol/Water (1:1).
    
  • Reaction: Add metal solution to the ligand solution.[1][2][3] The mixture often changes color immediately (e.g., Green for Cu, Blue/Pink for Co).[2]

  • Reflux: Reflux for 2–3 hours to ensure chelation.

  • Isolation: Filter the solid product.

  • Washing: Wash thoroughly with hot water (to remove NaOAc) and warm ethanol.[1][2][3]

  • Recrystallization: If necessary, recrystallize from DMF/Ethanol mixtures.

SynthesisWorkflowStartStart: EMT-5-C LigandChoiceSelect Metal TypeStart->ChoiceSoftMSoft Metal (Pd, Pt, Au)Neutral ConditionsChoice->SoftM  Class B Acids  HardMHard/Borderline (Cu, Zn, Ni)Basic ConditionsChoice->HardM  Class A/Borderline  RxnAReflux in EtOH(Direct Interaction)SoftM->RxnARxnBAdd Base (Et3N/NaOAc)Generate Thiolate AnionHardM->RxnBProdAProduct A:Monodentate S-Bound[M(L)2Cl2]RxnA->ProdAProdBProduct B:Bidentate N,S-Chelate[M(L)2]RxnB->ProdB

Figure 2: Decision tree for synthesis based on metal hardness and desired coordination geometry.[1]

Characterization & Validation

To validate the complex formation, compare the spectral data of the free ligand against the isolated complex.[2]

Infrared Spectroscopy (FT-IR)

The most diagnostic tool for determining coordination mode.[1][2][3]

Functional GroupFree Ligand (

)
Complex (S-Bound)Complex (N,S-Chelate)Mechanistic Insight


PresentAbsent Loss of NH indicates deprotonation and anionic binding.[1][2]


Shift to lower

Shift to single C-SCoordination through Sulfur weakens the C=S bond.[1][2]


Minimal ChangeShift to lower

Coordination through Nitrogen reduces bond order.[1][2]


UnchangedUnchangedConfirms ester is not participating in coordination.

N/A


Direct evidence of Metal-Sulfur bond (Far IR).[1][2]
NMR Spectroscopy ( / )[2][5]
  • Proton NMR: In S-bound complexes, the NH proton signal (usually broad,

    
    ) remains but may shift.[1][2] In N,S-chelated complexes, the NH signal disappears .[1][2][3]
    
  • Ring Protons: The thiazole ring proton (H4) will show a downfield shift (

    
    ) due to the electron-withdrawing effect of the metal center.[2]
    

Applications

Biological Activity

Complexes of 2-mercaptothiazole derivatives are widely researched for antimicrobial and anticancer properties.[1][2][3]

  • Mechanism: The lipophilicity of the ethyl ester group enhances cell membrane permeability (Overton’s concept).[1][2][3] Upon entry, the complex may dissociate, releasing the metal ion to disrupt enzymatic functions or DNA replication.[2][3]

  • Target: Copper(II) and Zinc(II) complexes of EMT-5-C are prime candidates for screening against S. aureus and E. coli.[1][2][3]

Catalysis

The "soft" sulfur and "hard" nitrogen sites allow these complexes to act as hemilabile ligands in catalysis.[1][2][3]

  • Potential: Pd(II) complexes of EMT-5-C can serve as pre-catalysts for Suzuki-Miyaura coupling , where the S-donor stabilizes the Pd(0) species while the potentially labile N-donor allows substrate access.[1][2]

References

  • Fluorochem. (2023).[1][2][3] Ethyl 2-mercaptothiazole-5-carboxylate Product Sheet. Link

  • Wu, F. L., et al. (2012).[1][2][3] "2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications." Current Organic Chemistry. Link

  • Hickey, J. L., et al. (2013).[1][2][3][5] "Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone–Alkylthiocarbamate Metal Complexes." Inorganic Chemistry. Link[2]

  • Popović, Z., et al. (2003).[1][2][3] "Coordination modes of heterocyclic thiones: Crystal structures of copper(I) complexes." Journal of Crystallographic and Spectroscopic Research. (General reference for thione binding modes).

  • ChemicalBook. (2023).[1][2][3] Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Precursor Protocol). Link

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-mercaptothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-mercaptothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your target compound. As Senior Application Scientists, we have compiled and synthesized information from established literature and our expertise to address the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs): Fundamentals of Synthesis

This section addresses the core principles behind the synthesis of Ethyl 2-mercaptothiazole-5-carboxylate, primarily through the Hantzsch thiazole synthesis, a classic and versatile method for preparing thiazole rings.[1][2]

Q1: What is the fundamental reaction for synthesizing Ethyl 2-mercaptothiazole-5-carboxylate?

The most prevalent and adaptable method for synthesizing the thiazole core of your target molecule is the Hantzsch thiazole synthesis .[2][3] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or a similar sulfur-containing nucleophile.[4][5] For Ethyl 2-mercaptothiazole-5-carboxylate, this would typically involve the reaction of an ethyl 2-halo-3-oxopropanoate with a suitable thiocarbonyl compound.

Q2: What are the recommended starting materials for this synthesis?

To synthesize Ethyl 2-mercaptothiazole-5-carboxylate, the key precursors are:

  • An α-halocarbonyl component: Ethyl 2-bromo-3-oxopropanoate (ethyl bromopyruvate) is a common choice.

  • A sulfur-containing component: While thiourea is used for 2-aminothiazoles[6][7], for a 2-mercaptothiazole, a reagent like ammonium dithiocarbamate or a similar dithioate would be a logical starting point.

Q3: Can you explain the reaction mechanism?

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:[4][5]

  • Nucleophilic Attack (S N 2 Reaction): The sulfur atom of the thioamide (or equivalent) acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.[4][5]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[4]

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[1]

Q4: How does the choice of solvent impact the reaction yield?

Polar solvents are generally preferred for the Hantzsch thiazole synthesis because they can stabilize the charged intermediates formed during the reaction, thereby lowering the activation energy and increasing the reaction rate.[8]

  • Polar Protic Solvents: Ethanol and methanol are commonly used and can solvate both cationic and anionic species through hydrogen bonding.[8] Mixtures of ethanol and water have also been shown to be effective.[3][8]

  • Polar Aprotic Solvents: Solvents like DMF and DMSO can also be effective at stabilizing charged intermediates.[8]

The solubility of your reactants in the chosen solvent is crucial. Poor solubility can lead to a heterogeneous reaction mixture and a significantly reduced reaction rate.[8]

Q5: Is a base required for this synthesis?

While the Hantzsch synthesis can proceed without a base, the addition of a weak base is often beneficial. A base can neutralize the hydrohalic acid (e.g., HBr) that is formed as a byproduct, which can prevent potential side reactions or decomposition of the starting materials or product. In some cases, a base can also facilitate the deprotonation of the thioamide, increasing its nucleophilicity.[9] However, the use of a strong base should be approached with caution as it can promote racemization if chiral centers are present.[9]

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Problem Area 1: Low or No Product Yield

Q1: I'm not observing any product formation. What are the initial troubleshooting steps?

  • Verify Starting Material Quality: Ensure the purity and reactivity of your starting materials, especially the α-haloketone, which can degrade over time.

  • Check Reaction Temperature: The reaction often requires heating. Ensure your reaction mixture is reaching the target temperature. A typical temperature range is 70-90°C in ethanol.[6][7]

  • Confirm Reagent Stoichiometry: An excess of the thioamide component is sometimes used to drive the reaction to completion.[4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[4]

Q2: My yield is consistently low. How can I optimize the reaction conditions?

  • Solvent System: If reactant solubility is an issue, consider a different solvent or a solvent mixture.[8] For instance, a one-pot synthesis of similar compounds has been successfully carried out in a water/tetrahydrofuran mixture.[10][11]

  • Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions. Some reactions may benefit from longer reflux times.[1]

  • "One-Pot" Synthesis: Consider a "one-pot" approach where the α-haloketone is generated in situ followed by the addition of the thioamide. This can simplify the procedure and improve overall yield by avoiding the isolation of the often-unstable α-haloketone.[10][11]

  • Catalysis: The use of catalysts like silica-supported tungstosilicic acid has been shown to improve yields and reaction times under both conventional heating and ultrasonic irradiation.[3]

Problem Area 2: Impurity Formation

Q3: What are the likely side reactions that could be leading to impurities?

  • Gewald Aminothiophene Synthesis: If your starting materials and conditions are not carefully controlled, you might inadvertently favor the Gewald reaction, which produces substituted 2-aminothiophenes, especially if a cyano-containing starting material is present.[12][13]

  • Dimerization/Polymerization: The α-haloketone can be susceptible to self-condensation or reaction with other nucleophiles present in the reaction mixture.

  • Hydrolysis: The ester group of your target molecule can be hydrolyzed if the reaction is run under strongly acidic or basic conditions for an extended period, especially during workup.

Q4: How can I minimize the formation of these impurities?

  • Control of pH: Maintaining a slightly acidic to neutral pH can be crucial. The use of a buffer system or a weak base can help control the pH.[14]

  • Order of Addition: Slowly adding the α-haloketone to the thioamide solution can minimize its self-condensation.

  • Temperature Control: Avoid excessively high temperatures, which can promote side reactions and decomposition.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Problem Area 3: Product Isolation and Purification

Q5: My product is not precipitating out of the solution upon cooling. What are my options?

If the product is soluble in the reaction solvent, precipitation may not occur. In such cases:

  • Neutralization: If your product is in the form of a salt (e.g., hydrobromide), careful neutralization with a weak base like sodium carbonate or ammonia can induce precipitation of the free base.[4][8]

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).[7][8]

  • Extraction: After solvent removal, dissolve the residue in a suitable organic solvent and wash with brine. Dry the organic layer and concentrate it to obtain the crude product.[7]

Q6: What are the best methods for purifying the final product?

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system (e.g., ethyl acetate/hexane or ethanol) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7]

  • Column Chromatography: If recrystallization is ineffective or if you have multiple impurities, silica gel column chromatography can be used for purification.[4]

Experimental Protocols and Data

Illustrative One-Pot Synthesis Protocol

This protocol is adapted from established procedures for similar 2-substituted thiazole-5-carboxylates and serves as a starting point for optimization.[10][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide equivalent (e.g., ammonium dithiocarbamate) in a suitable solvent system (e.g., a 1:1 mixture of water and tetrahydrofuran).

  • Bromination (In Situ): Cool the mixture in an ice bath. Slowly add N-bromosuccinimide (NBS) to the solution containing the appropriate ketoester (e.g., ethyl 3-oxopropanoate).

  • Cyclization: After the addition of NBS is complete, allow the reaction to stir at room temperature for a period, then slowly heat the mixture to reflux (approximately 80-90°C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, proceed with neutralization using a weak base (e.g., aqueous ammonia) to induce precipitation, or perform a liquid-liquid extraction.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[7]

Table 1: Influence of Reaction Conditions on Thiazole Synthesis Yield
ParameterConditionExpected Outcome on YieldRationale
Solvent Polar (e.g., Ethanol, DMF)Generally HigherStabilization of charged intermediates.[8]
Non-polar (e.g., Toluene)Generally LowerPoor stabilization of intermediates.
Temperature Optimized (e.g., 70-90°C)HigherProvides sufficient activation energy.
Too LowLower / No ReactionInsufficient energy to overcome the activation barrier.
Too HighLowerPotential for side reactions and decomposition.
Base Weak Base (e.g., Na2CO3)Can ImproveNeutralizes acidic byproducts.[4]
Strong Base (e.g., NaOH)Can DecreaseMay promote side reactions or product degradation.
Catalyst Acid Catalyst (e.g., SiW/SiO2)Can ImproveCan accelerate the cyclization and dehydration steps.[3]

Visualizations

General Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product alpha_halo Ethyl 2-bromo-3-oxopropanoate mixing Combine in Polar Solvent (e.g., Ethanol) alpha_halo->mixing thioamide Sulfur Nucleophile (e.g., Dithiocarbamate) thioamide->mixing reaction Heat/Reflux (70-90°C) mixing->reaction Cyclization workup Cool & Precipitate (or Extract) reaction->workup Isolation purify Recrystallize / Chromatograph workup->purify Purification product Ethyl 2-mercaptothiazole-5-carboxylate purify->product

Caption: General workflow for the Hantzsch synthesis of Ethyl 2-mercaptothiazole-5-carboxylate.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting start Low / No Yield Observed check_reagents Verify Starting Material Quality start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (T, t) conditions_ok Conditions OK? check_conditions->conditions_ok check_solubility Assess Reactant Solubility solubility_ok Solubility OK? check_solubility->solubility_ok reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->check_solubility Yes optimize_conditions Optimize Temp/Time/ Use Catalyst conditions_ok->optimize_conditions No solubility_ok->optimize_conditions Yes change_solvent Change Solvent or Use Co-solvent solubility_ok->change_solvent No

Caption: A decision tree for troubleshooting low product yield.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015).
  • Fairlie, D. P., & Abbenante, G. (1998). Thiazoles in Peptides and Peptidomimetics. The University of Queensland.
  • Sahoo, S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(54), 34185-34190.
  • ResearchGate. (2026, January 13). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Gewald reaction in dye chemistry. Retrieved from [Link]

  • RSC Publishing. (2017, June 26). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]

  • DOI. (2023, November 27). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-thiazoles through base-induced click reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 28). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

  • Google Patents. (n.d.). US20170240541A1 - Process for preparing thiazole derivatives.
  • CNKI. (2006, March 25). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • Iraqi National Journal of Chemistry. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Retrieved from [Link]

  • MDPI. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

  • MDPI. (2025, September 25). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-mercaptothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-EMT-5C Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Purity & Stability Issues for Thiazole-2-thiols[1][2]

Overview: The Molecule & The Challenge

Welcome to the technical support hub for Ethyl 2-mercaptothiazole-5-carboxylate .

Before we dive into specific tickets, you must understand the "personality" of your molecule.[2] It is not a static structure; it is a chameleon .[1][2]

  • Tautomeric Ambiguity: In solution, it exists in equilibrium between the thiol (aromatic, -SH) and thione (non-aromatic, =S, -NH) forms.[1] In the solid state, the thione form usually predominates due to strong intermolecular hydrogen bonding (N-H···S).

  • Redox Sensitivity: The mercapto group is highly susceptible to oxidative dimerization, forming disulfides (R-S-S-R).[1][2]

  • Acidity: The proton on the nitrogen/sulfur is acidic (

    
    ), allowing for pH-switchable solubility—a critical feature for purification.[1][2]
    
Knowledge Base Article #001: Recrystallization Strategy

User Query: "My crude product is a dark orange/brown solid. I tried recrystallizing from pure ethanol, but the recovery is low, and the color persists. What am I doing wrong?"

Diagnosis: The dark color is likely due to polymeric thio-byproducts or elemental sulfur (common if thionation reagents were used).[1][2] Pure ethanol often solubilizes these impurities too well, preventing separation.[2]

The Solution: The "Anti-Solvent" Crash You need a binary solvent system that leverages the polarity difference between your ester (moderately polar) and the polymeric tars (highly lipophilic or highly polar).

Protocol: Ethanol/Water Displacement

  • Dissolution: Suspend the crude solid in Ethanol (95%) at

    
    . Use the minimum amount required to dissolve the solid.[2]
    
    • Note: If insoluble black specks remain, filter hot through a pre-warmed Celite pad.[2]

  • The Cloud Point: While maintaining heat, add warm water (

    
    )  dropwise until a persistent turbidity (cloudiness) appears.[1][2]
    
  • Re-solubilization: Add just enough hot ethanol to clear the solution again.

  • Crystallization: Remove from heat. Let it cool to room temperature slowly (wrap the flask in foil). Then, move to an ice bath (

    
    ) for 2 hours.
    
  • Harvest: Filter the off-white/pale-yellow needles. Wash with cold 50% EtOH/Water.[1][2]

Data: Solvent Efficiency Table

Solvent SystemImpurity RemovalRecovery YieldNotes
EtOH (Pure) LowLow (<50%)Product often stays in solution; impurities co-crystallize.[1][2]
EtOH / Water (7:3) High High (70-85%) Best balance.[1][2] Water forces the hydrophobic ester out; polar tars stay in mother liquor.[2]
Toluene MediumMediumGood for removing elemental sulfur, but poor for polar tars.[1][2]
Acetic Acid HighLowRisk of ester hydrolysis if heated too long.[1][2]
Knowledge Base Article #002: The "Ghost" Peak (Disulfide Contamination)[1]

User Query: "I see a small peak in my LC-MS with exactly double the mass minus 2 protons (


). It grows larger the longer the sample sits in solution."

Diagnosis: You are observing oxidative dimerization .[1][2] Your "Ethyl 2-mercaptothiazole-5-carboxylate" is oxidizing to "Bis(ethyl 5-carboxylate-thiazol-2-yl)disulfide."[1][2] This happens rapidly in basic solvents or air-exposed solutions.[1][2]

The Mechanism:


[1]

The Fix: Chemical Reduction "Rescue" If your batch is already contaminated, you do not need to discard it.[2] You can break the disulfide bond back to the thiol.[2]

Rescue Protocol:

  • Dissolve the contaminated batch in DCM (Dichloromethane) or THF .[1][2]

  • Add 1.1 equivalents of Triphenylphosphine (

    
    )  and 0.1 mL water.[1][2]
    
    • Why?

      
       selectively reduces disulfides to thiols while converting itself to 
      
      
      
      .[1][2]
  • Stir at Room Temperature for 1 hour.

  • Workup: Evaporate solvent. The residue contains your product +

    
    .[2]
    
  • Purify: Recrystallize from EtOH/Water (as per Article #001).

    
     is very soluble in ethanol and will stay in the mother liquor.[2]
    
Knowledge Base Article #003: The "Secret Weapon" (Acid-Base Extraction)

User Query: "Recrystallization isn't working. The impurities have the same solubility profile as my product. Is there a more specific method?"

Diagnosis: When solubility fails, rely on chemical reactivity .[1][2] Since the 2-mercapto proton is acidic (


), you can dissolve your product in base (forming a salt), filter off non-acidic impurities, and then regenerate the product with acid.

The "Trap and Release" Protocol:

AcidBasePurification Crude Crude Mixture (Product + Impurities) NaOH Add 1M NaOH (aq) Stir 15 min Crude->NaOH Filter Filtration NaOH->Filter SolidImp Solid Residue: Non-Acidic Impurities (Sulfur, Starting Ester) Filter->SolidImp Discard Filtrate Filtrate (Solution): Sodium Thiolate Salt (Water Soluble) Filter->Filtrate Keep Acidify Add 1M HCl dropwise to pH 3-4 Filtrate->Acidify Precipitate Precipitation of Purified Product Acidify->Precipitate FinalFilter Filter & Wash (Cold Water) Precipitate->FinalFilter Dry Vacuum Dry (Off-White Solid) FinalFilter->Dry

Caption: Selective purification exploiting the acidity of the mercapto group.[1] Non-acidic impurities are mechanically separated before regenerating the product.

Step-by-Step:

  • Dissolution: Suspend crude solid in 1M NaOH (approx. 10 mL per gram). Stir vigorously. The thiol converts to the water-soluble thiolate anion (

    
    ).[1]
    
  • Filtration: Filter the mixture.

    • Solids on filter: These are impurities (elemental sulfur, unreacted non-acidic starting materials).[2] Discard.

    • Filtrate: Contains your product.[1][2][3][4][5][6][7][8][9][10]

  • Regeneration: Cool the filtrate on ice. Slowly add 1M HCl while stirring until pH reaches ~3.

  • Precipitation: The product will crash out as a solid.[1][2] Filter, wash with water, and dry.[2][9][11]

Visualizing the Chemistry: Tautomerism & Oxidation

Understanding the equilibrium is vital for storage and analysis.[2]

Tautomerism Thione Thione Form (Solid State Dominant) (N-H, C=S) Thiol Thiol Form (Solution/Reaction) (N=C, C-SH) Thione->Thiol Dissolution (Equilibrium) Disulfide Disulfide Dimer (Oxidation Impurity) (R-S-S-R) Thiol->Disulfide Oxidation (O2/Base) Disulfide->Thiol Reduction (PPh3/DTT)

Caption: The dynamic states of 2-mercaptothiazoles. The Thiol form is the reactive species for both synthesis and unwanted oxidation.

References & Grounding
  • Hantzsch Thiazole Synthesis: The fundamental method for constructing the thiazole core.[1][2]

    • Schwarz, G. "2,4-Dimethylthiazole."[2] Organic Syntheses, Coll. Vol. 3, p.332 (1955).[2][1]

  • Acid-Base Purification of Mercaptobenzothiazoles: This patent describes the industrial standard for purifying analogous mercapto-heterocycles using the alkali-solubility method described in Article #003.[1][2]

    • Berg, G. et al. "Purification of 2-mercaptobenzothiazole."[1][2] U.S. Patent 4,343,946 (1982).[1][2][1]

  • Thione-Thiol Tautomerism: Detailed analysis of the equilibrium in nitrogen-sulfur heterocycles, confirming the predominance of thione in solid state and thiol reactivity in solution.[1][2][10]

    • Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."[1] Canadian Journal of Chemistry, 82(11), 2004.[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling thiols or thiazole derivatives.

Sources

"Ethyl 2-mercaptothiazole-5-carboxylate" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Ethyl 2-mercaptothiazole-5-carboxylate (CAS: 1485286-94-9). It moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges inherent to this scaffold, particularly the competition between S- and N-alkylation and the stability of the 2-mercapto group.

Product Overview & Utility
  • Core Scaffold: 1,3-thiazole with an ester at C5 and a thiol/thione at C2.

  • Primary Utility: Key intermediate for kinase inhibitors (e.g., Dasatinib analogs) and antifungal agents.

  • Critical Reactivity: The molecule exhibits thiol-thione tautomerism . While the thiol (-SH) form is drawn in catalogs, the thione (NH=C=S) form predominates in solution, complicating nucleophilic substitutions.

Part 1: Synthesis Optimization (The "Upstream" Workflow)

Objective: Maximize yield of the cyclization reaction between Ethyl 2-chloro-3-oxopropionate and Ammonium Dithiocarbamate while minimizing oxidative dimerization (disulfide formation).

The Protocol: Hantzsch-Type Cyclization

The most robust route involves the condensation of Ethyl 2-chloro-3-oxopropionate (often generated in situ due to instability) with Ammonium Dithiocarbamate .

Step-by-Step Optimization Guide
ParameterStandard ConditionOptimized Condition (High Yield) Technical Rationale
Precursor Commercial Ethyl 2-chloro-3-oxopropionateIn situ generated Sodium (Z)-2-chloro-3-ethoxy-3-oxoprop-1-en-1-olateThe commercial aldehyde is unstable. Generating the enolate salt in situ prevents polymerization before cyclization.
Solvent Ethanol (EtOH)50% EtOH / Water or DMF Water cosolvent stabilizes the ionic dithiocarbamate; DMF is required if scale >10g to prevent precipitation of intermediates.
Temperature Reflux immediately0°C to RT (2h)

60°C (1h)
Immediate heat causes "tarring" due to polymerization of the chloro-aldehyde. A cold initiation phase is critical.
Atmosphere Open AirArgon/Nitrogen Essential to prevent oxidation of the product to the disulfide dimer (Bis-thiazole).
Visualizing the Synthesis Pathway

The following diagram illustrates the critical control points in the synthesis workflow.

SynthesisWorkflow Start Ethyl Formate + Ethyl Chloroacetate Inter1 Ethyl 2-chloro-3-oxopropionate (Unstable Intermediate) Start->Inter1 NaOEt, 0°C Cyclization Cyclization (0°C -> 60°C) Inter1->Cyclization Add Reagent Reagent + Ammonium Dithiocarbamate Reagent->Cyclization Product Ethyl 2-mercaptothiazole- 5-carboxylate (Thione Form) Cyclization->Product Main Pathway SideProduct Disulfide Dimer (Impurity) Product->SideProduct Oxidation (Air)

Figure 1: Synthesis workflow highlighting the instability of the chloro-intermediate and the risk of oxidative dimerization.

Part 2: Functionalization (S-Alkylation vs. N-Alkylation)

The Problem: The 2-mercaptothiazole ring is an ambident nucleophile . It can react at the Sulfur (S-alkylation, usually desired) or the Nitrogen (N-alkylation, usually a byproduct).

Troubleshooting Selectivity

Scenario: You require exclusive S-alkylation (e.g., to make a thioether linkage).

VariableRecommendationMechanism
Base Selection K₂CO₃ or TEA (Mild)Strong bases (NaH, NaOH) generate the "hard" thiolate anion, which increases N-alkylation risk due to charge delocalization. Mild bases favor the softer S-nucleophile.
Solvent Acetone or Acetonitrile Polar aprotic solvents favor S-alkylation. Avoid protic solvents (EtOH) if selectivity is poor, as H-bonding can shield the sulfur.
Electrophile Alkyl Halides (Cl/Br)Soft electrophiles favor S-attack.
Temperature Room Temperature High heat promotes thermodynamic equilibration, which often favors the more stable N-alkylated lactam-like species.
Visualizing Tautomerism & Selectivity

Tautomerism Thione Thione Form (Major) (NH=C=S) Thiol Thiol Form (Minor) (-N=C-SH) Thione->Thiol  Tautomerism   N_Alkyl N-Alkylated Product (Thiazolone) BYPRODUCT Thione->N_Alkyl  Hard Base / High Heat   (Thermodynamic Control) S_Alkyl S-Alkylated Product (Thioether) DESIRED Thiol->S_Alkyl  Soft Base / Soft Electrophile   (Kinetic Control)

Figure 2: Tautomeric equilibrium determines the ratio of S- vs. N-alkylation. Mild conditions favor the S-pathway.

Part 3: Troubleshooting & FAQs

Q1: My product is a sticky, dark tar instead of a solid. What went wrong?

Diagnosis: This is typically caused by the polymerization of the ethyl 2-chloro-3-oxopropionate precursor or uncontrolled exotherm during cyclization. Solution:

  • Temperature Control: Ensure the ammonium dithiocarbamate is added at 0°C and stirred for 30 mins before heating.

  • Purity Check: Do not store the chloro-aldehyde precursor. Generate it and use it immediately.

  • Workup: Acidify the reaction mixture with acetic acid (pH 5-6) rather than strong HCl to precipitate the product cleanly.

Q2: I see two spots on TLC with very similar Rf values. What are they?

Diagnosis: This is likely the Disulfide Dimer (Bis(5-ethoxycarbonylthiazol-2-yl)disulfide). Solution:

  • Confirmation: Treat a small aliquot with DTT (dithiothreitol) or NaBH4. If the upper spot disappears and the lower spot intensifies, it is the disulfide.

  • Prevention: Run the reaction under Argon. Add a pinch of sodium metabisulfite during the aqueous workup to keep the sulfur reduced.

Q3: The melting point of my product is lower than reported (Reported: ~145-148°C).

Diagnosis: Solvent inclusion or partial hydrolysis of the ester. Solution:

  • Recrystallize from Ethanol/Water (9:1) .

  • Avoid using strong NaOH during workup, as the C5-ester is electron-deficient and hydrolyzes easily to the carboxylic acid (which has a much higher MP, often >200°C, but might appear as a mixture).

Q4: How do I scale this up to 100g?

Diagnosis: Solubility and stirring become issues. Solution:

  • Switch solvent to DMF or NMP .

  • Use Ammonium Dithiocarbamate solid addition in portions to control H2S evolution (if acidic conditions are used).

  • Safety Note: This reaction generates H2S gas if acidified. Ensure scrubbers (NaOH traps) are attached to the reactor vent.

References

  • Hantzsch Thiazole Synthesis Mechanism & Optimization

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
    • Context: Fundamental mechanism of alpha-halo ketone condensation with thioamides/dithiocarbam
    • Link:

  • Synthesis of 2-Mercaptothiazole Derivatives (Dasatinib Intermediates)

    • Source:Organic Process Research & Development (2014).
    • Context: Describes the handling of ethyl 3-ethoxy-2-butenoate analogs and cyclization conditions similar to the 5-carboxyl
    • Link:

  • Tautomerism and Alkylation Selectivity

    • Source:Tetrahedron (2005).
    • Context: Detailed study on using solvent polarity and base hardness to control N- vs S-alkyl
    • Link:

  • Specific Precursor Reactivity (Ethyl 2-chloro-3-oxopropionate)

    • Source:Journal of Medicinal Chemistry.
    • Context: Protocol for generating the unstable chloro-aldehyde in situ.
    • Link:

Preventing oxidation of the mercapto group in thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Synthesis of 2-Mercaptothiazoles

Subject: Troubleshooting Oxidation & Disulfide Formation in Thiazole Synthesis Ticket ID: #THZ-SH-OX-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your synthesis of a 2-mercaptothiazole (or 2-mercaptobenzothiazole) yielded a yellow/orange solid instead of the expected off-white crystals, or your mass spectrometry shows a dominant peak at


 (disulfide dimer).

The 2-mercaptothiazole moiety is chemically deceptive. While often drawn as a stable thiol (–SH), it exists in a delicate tautomeric equilibrium with its thione form (–NH–C=S). In the presence of even trace oxidants, basic media, or dissolved oxygen, the thiolate anion rapidly dimerizes to the disulfide. This guide provides a self-validating workflow to lock the mercapto state and prevent oxidative coupling.

Module 1: The Mechanistic Trap

To prevent oxidation, you must understand the enemy. The oxidation does not usually happen to the neutral thione or thiol; it happens to the thiolate anion .

The Oxidation Cascade:

  • Deprotonation: Bases (used in Hantzsch or cyclization steps) generate the thiolate (

    
    ).
    
  • Radical Formation:

    
     transfers an electron to an oxidant (
    
    
    
    ,
    
    
    , or trace metals), forming a thiyl radical (
    
    
    ).
  • Coupling: Two radicals combine to form the disulfide (

    
    ), which is thermodynamically stable and difficult to reverse without harsh reduction.
    

OxidationMechanism Thione Thione Form (Stable) Thiol Thiol Form (Reactive) Thione->Thiol Tautomerism Thiolate Thiolate Anion (RS⁻) (CRITICAL DANGER ZONE) Thiol->Thiolate Base (pH > 7) Thiolate->Thiol Acid (pH < 4) Radical Thiyl Radical (RS•) Thiolate->Radical O2 / Metal / Halogen Disulfide Disulfide Dimer (Yellow Impurity) Radical->Disulfide Dimerization

Figure 1: The oxidation pathway. Note that keeping the system acidic (Green Arrow) sequesters the molecule in the stable protonated form.

Module 2: The "Anoxic" Synthesis Protocol

If you are synthesizing 2-mercaptothiazoles via the condensation of


-haloketones with ammonium dithiocarbamate, the 

-haloketone itself can act as an oxidant.
Step-by-Step Workflow

1. Solvent Degassing (Critical Pre-step) Do not skip this. Dissolved oxygen is stoichiometric in large scale reactions.

  • Method: Sparge the reaction solvent (typically Ethanol or DMF) with Argon or Nitrogen for at least 30 minutes before adding reagents.

  • Why: This lowers the dissolved

    
     concentration below the threshold required to initiate the radical chain reaction.
    

2. The "Sacrificial" Stoichiometry

  • Standard: 1.0 eq Haloketone : 1.0 eq Dithiocarbamate.

  • Optimized: 1.0 eq Haloketone : 1.2 eq Ammonium Dithiocarbamate.

  • Reasoning: The excess dithiocarbamate acts as a sacrificial reductant, consuming trace oxidants (like

    
     liberated if using iodo-ketones) before they attack your product.
    

3. Reaction Environment

  • Temperature: Keep below 60°C if possible. Higher temperatures accelerate the thione-thiol tautomerization, increasing the concentration of the reactive thiol species.

  • Atmosphere: Maintain positive inert gas pressure throughout the reflux.

Module 3: Workup - The "Quench & Catch" System

90% of oxidation occurs after the reaction, during the workup when the flask is opened to air.

The Protocol:

  • The Acidic Quench:

    • Do NOT pour the reaction mixture into water.

    • Instead: Pour the reaction mixture into degassed 1M HCl containing 1% Sodium Metabisulfite (

      
      ) .
      
    • Mechanism: The HCl instantly protonates any thiolate to the stable thiol/thione. The metabisulfite scavenges any dissolved oxygen introduced during pouring.

  • Filtration:

    • Filter the precipitate rapidly.

    • Wash: Wash with 0.1M HCl (not water). Water pH is often slightly basic (~7.5) due to carbonates, which is enough to trigger surface oxidation.

    • Drying: Dry under vacuum at

      
      . Avoid oven drying in air.
      

Data: pH Sensitivity of 2-Mercaptothiazole

pH EnvironmentDominant SpeciesOxidation RiskVisual Indicator
pH < 4 Neutral Thione/ThiolLow White / Off-white
pH 7 (Neutral) Equilibrium MixModerate Pale Yellow
pH > 9 Thiolate AnionCritical Bright Yellow/Orange

Module 4: Strategic Protection (When Direct Synthesis Fails)

If your specific thiazole derivative is electron-rich, the mercapto group may be too labile for direct isolation. In these cases, you must use a "Transient Protection" strategy.

Recommended Group: p-Methoxybenzyl (PMB) The PMB group is robust enough to survive cyclization but can be removed under non-oxidative acidic conditions.

Workflow:

  • Alkylation: React Ammonium Dithiocarbamate with PMB-Cl

    
     S-PMB Dithiocarbamate.
    
  • Cyclization: React S-PMB Dithiocarbamate with

    
    -haloketone.
    
    • Result: A stable S-PMB protected thiazole. You can purify this by column chromatography (silica) without fear of oxidation.

  • Deprotection: Reflux in TFA (Trifluoroacetic acid) with a cation scavenger (anisole).

    • Result: Quantitative release of the free thiol in an acidic (protective) medium.

ProtectionStrategy Start Substrate Assessment Decision Is the Thiazole Electron-Rich? Start->Decision Direct Direct Synthesis (Use Acid Quench Protocol) Decision->Direct No Protect Use S-PMB Protection Decision->Protect Yes Step1 1. Form S-PMB Dithiocarbamate Protect->Step1 Step2 2. Cyclize with Haloketone Step1->Step2 Step3 3. Purify Stable Intermediate Step2->Step3 Step4 4. Deprotect (TFA/Anisole) Step3->Step4

Figure 2: Decision tree for selecting between direct synthesis and protective group strategy.

Frequently Asked Questions (FAQ)

Q1: My product has a melting point 20°C higher than reported. Is it purer?

  • Answer: Likely not. It is probably the disulfide. Disulfides generally have significantly higher melting points than their corresponding thiols due to increased molecular weight and stacking interactions. Check High-Resolution Mass Spec (HRMS). If you see

    
    , it is the disulfide.
    

Q2: Can I use TCEP or DTT to reduce the disulfide back to the thiol?

  • Answer: Yes, but with a caveat. TCEP (Tris(2-carboxyethyl)phosphine) is effective in aqueous/alcoholic solvents at pH 4-5. However, separating TCEP-oxide from your product can be difficult if your thiazole is polar.

    • Recommendation: If you must reduce a disulfide batch, use Zinc dust in Acetic Acid . It is heterogeneous (easy filtration of excess Zn) and maintains the acidic environment required to stabilize the product.

Q3: Why does the reaction turn dark red when I add the haloketone?

  • Answer: This often indicates the liberation of Iodine (if using

    
    -iodoketones) or polymerized byproducts.
    
    • Fix: Add a pinch of sodium thiosulfate to the reaction mixture. If the color vanishes, it was iodine (an oxidant). If it persists, it is polymer.

Q4: Can I purify 2-mercaptothiazole on Silica Gel?

  • Answer: Risky. Silica is slightly acidic, which is good, but it often contains trapped oxygen and metal impurities (Fe).

    • Tip: Pre-flush the column with solvent containing 1% Acetic Acid. This ensures the silica surface is deactivated and acidic, preventing thiolate formation on the column.

References

  • Tautomerism and Stability

    • Title: "Tautomerism of 2-mercaptobenzothiazole and its analogues."
    • Source:Journal of Molecular Structure (via ResearchG
    • URL:[Link]

  • Oxidation Mechanisms

    • Title: "Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation P
    • Source:Chemical Research in Toxicology (CDC Stacks).
    • URL:[Link]

  • Synthesis Methodologies

    • Title: "Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction."
    • Source:Organic Letters (Organic Chemistry Portal).
    • URL:[Link]

  • Title: "Purification of 2-mercaptobenzothiazole (Patent US4343946A).

Alternative solvents for "Ethyl 2-mercaptothiazole-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Solvents for Ethyl 2-mercaptothiazole-5-carboxylate Synthesis Document ID: TSC-THZ-005 Version: 2.1 (Green Chemistry & Process Optimization)

Executive Summary & Solvent Decision Matrix

The Challenge: The standard synthesis of Ethyl 2-mercaptothiazole-5-carboxylate typically involves the Hantzsch-type condensation of ethyl 2-chloro-3-oxopropionate (or its sodium enolate) with ammonium dithiocarbamate in refluxing ethanol. While effective, ethanol poses flammability risks at scale, and the yield can be compromised by the solubility of the ammonium by-products.

The Solution: We have validated three alternative solvent systems that offer superior safety profiles, higher atom economy, or easier work-up procedures.

Solvent Selection Decision Tree

SolventSelection Start Start: Optimization Goal Green Priority: Green/Safety Start->Green Yield Priority: Yield/Purity Start->Yield Scale Priority: Scale-Up (>100g) Start->Scale Water Solvent: Water (On-Water) Green->Water Lowest Toxicity PEG Solvent: PEG-400 Yield->PEG Phase Transfer Effect Scale->Water Cost Effective DES Solvent: Deep Eutectic (Choline Cl/Urea) Scale->DES Catalyst Recyclability

Figure 1: Decision matrix for selecting the optimal solvent based on experimental priorities.

Comparative Data Analysis

The following data summarizes the performance of alternative solvents compared to the Ethanol standard for the reaction of ethyl 2-chloro-3-oxopropionate with ammonium dithiocarbamate.

MetricEthanol (Standard) Water (Recommended) PEG-400 DES (Choline Cl/Urea)
Reaction Temp 78°C (Reflux)25°C - 50°C60°C80°C
Time 4 - 6 Hours1 - 2 Hours45 - 90 Mins30 - 60 Mins
Yield (Isolated) 65 - 75%85 - 92% 80 - 88%88 - 94%
Purity (HPLC) ~95%>98%>97%>98%
Work-up Evaporation RequiredFiltration Only Extraction RequiredWater Wash + Filtration
Green Score ModerateExcellent GoodExcellent

Detailed Protocols & Troubleshooting

Protocol A: The "On-Water" Synthesis (High Purity)

Mechanism: This method utilizes the "hydrophobic effect." The organic reactants are insoluble in water, forming an emulsion. The reaction accelerates at the organic-water interface due to negative activation volume and hydrogen bonding at the surface.

Reagents:

  • Ethyl 2-chloro-3-oxopropionate (1.0 equiv)

  • Ammonium Dithiocarbamate (1.1 equiv)

  • Water (Solvent, 10 mL per gram of reactant)

Step-by-Step:

  • Dissolution: Dissolve Ammonium Dithiocarbamate in water at room temperature.

  • Addition: Add Ethyl 2-chloro-3-oxopropionate dropwise. The mixture will become cloudy.

  • Reaction: Stir vigorously (1000 RPM) at room temperature for 30 minutes, then warm to 50°C for 1 hour.

  • Precipitation: The product, Ethyl 2-mercaptothiazole-5-carboxylate, will precipitate as a pale yellow solid.

  • Work-up: Filter the solid.[1][2] Wash with cold water (2x) to remove ammonium chloride by-products. Dry in a vacuum oven at 45°C.

Troubleshooting Guide: Aqueous Synthesis

Q: The product formed a gummy oil instead of a solid precipitate. What happened?

  • Cause: The reaction temperature was likely too high during the initial addition, or the stirring was insufficient to maintain the emulsion.

  • Fix: "Seed" the gummy oil with a small crystal of pure product and cool the flask to 0°C. Scratch the side of the flask with a glass rod to induce crystallization. For future runs, ensure the initial addition is at 20-25°C.

Q: My yield is lower than 80%.

  • Cause: pH drift. The reaction generates acid (HCl), which can degrade the dithiocarbamate if not neutralized.

  • Fix: Monitor pH. If it drops below 4, add a mild base like Sodium Acetate (0.5 equiv) to buffer the solution, but avoid strong bases which can hydrolyze the ethyl ester.

Protocol B: Polyethylene Glycol (PEG-400) (Recyclable)

Mechanism: PEG-400 acts as a phase transfer catalyst and a solvent, stabilizing the transition state and enhancing the nucleophilicity of the dithiocarbamate sulfur.

Step-by-Step:

  • Mix reactants in PEG-400 (5 mL per mmol).

  • Heat to 60°C for 60 minutes.

  • Extraction: Add diethyl ether or ethyl acetate (3x volume) to the reaction vessel. Stir and let layers separate. The product moves to the organic layer; PEG remains at the bottom.

  • Recycling: The PEG layer can be dried under vacuum and reused for the next batch.

Troubleshooting Guide: PEG-400

Q: I see high impurities in the NMR after extraction.

  • Cause: PEG-400 has some solubility in ethyl acetate, contaminating the product.

  • Fix: Wash the combined organic organic layers with cold brine (saturated NaCl) three times. This effectively pulls residual PEG back into the aqueous phase.

Critical Mechanism: Why Water Works

Understanding the mechanism prevents errors. In water, the reaction is driven not just by temperature, but by the forced proximity of hydrophobic reactants.

ReactionMechanism Reactants Reactants: Ethyl 2-chloro-3-oxopropionate + Ammonium Dithiocarbamate Inter Intermediate: S-Alkylation (Thio-ether formation) Reactants->Inter Fast (Interface Driven) Cyclization Cyclization: Nucleophilic Attack by Nitrogen (Loss of H2O/HCl) Inter->Cyclization Rate Determining Step Product Product: Ethyl 2-mercaptothiazole-5-carboxylate (Precipitates in Water) Cyclization->Product Hydrophobic Exclusion

Figure 2: The reaction pathway highlighting the precipitation-driven equilibrium shift in aqueous media.

FAQ: Expert Solutions

Q: Can I use Deep Eutectic Solvents (DES) for this? A: Yes. A mixture of Choline Chloride and Urea (1:2 molar ratio) is highly effective.

  • Protocol: Heat the DES to 80°C until a clear liquid forms. Add reactants. The DES acts as a catalyst, often removing the need for external base.

  • Advantage:[3][4][5][6][7] The DES is biodegradable and often gives the highest yields (>90%) due to the stabilization of the ionic intermediates [1].

Q: The "Mercapto" group seems unstable. Is it oxidizing? A: Yes. The 2-mercapto group (-SH) can oxidize to form a disulfide dimer (S-S bond) if exposed to air in basic solution.

  • Prevention:[8] Perform the reaction under a nitrogen atmosphere if possible. If you observe a high melting point impurity, it is likely the disulfide. This can be reversed by treating the product with Zinc dust in acetic acid.

Q: Can I use 2-MeTHF instead of THF or Toluene? A: Absolutely. 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent derived from corncobs. It has higher stability and easier water separation than THF. It is an excellent choice if you require a homogeneous organic synthesis rather than the heterogeneous aqueous method [2].

References

  • Green Synthesis of Thiazoles in DES: Zhao, D., et al. (2022).[5] "A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent."[5] RSC Advances.

  • 2-MeTHF as Green Solvent: Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Green Alternative to THF and Toluene." ChemSusChem.

  • Aqueous Hantzsch Synthesis: Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using Hantzsch condensation in water." Tetrahedron Letters.

  • General Thiazole Properties: Fluorochem Product Data, "Ethyl 2-mercaptothiazole-5-carboxylate."

Sources

"Ethyl 2-mercaptothiazole-5-carboxylate" reaction monitoring by TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-Mercaptothiazole-5-Carboxylate (EMTC)

Introduction: The "Thiol-Thione" Duality

Welcome to the technical guide for Ethyl 2-mercaptothiazole-5-carboxylate (EMTC) . If you are synthesizing or analyzing this compound, you are likely encountering inconsistent data. This is rarely due to operator error; it is intrinsic to the molecule's chemistry.

The Core Challenge: EMTC is not a static structure. It exists in a tautomeric equilibrium between the thiol (mercapto) and thione forms. Furthermore, the thiol group is highly susceptible to oxidative dimerization (disulfide formation), while the ethyl ester is prone to hydrolysis under basic conditions.

This guide provides self-validating protocols to distinguish between experimental artifacts and actual chemical reality.

Module 1: HPLC Method Development & Troubleshooting

User Question: "I see split peaks or broad 'shoulders' for my main compound in HPLC. Is my column failing?"

Technical Diagnosis: It is likely not your column. You are observing tautomeric separation . In neutral or weakly buffered mobile phases, the interconversion rate between the thiol and thione forms is slow enough on the chromatographic time scale that the two species separate, resulting in split or distorted peaks.

The Fix: "Locking" the Tautomer

To achieve a sharp, singular peak, you must force the equilibrium to a single form (usually the neutral thione or protonated thiol) using pH control.

Recommended Protocol (Standard Operating Procedure):

ParameterConditionRationale
Column C18 (End-capped), 3.5 µm or 5 µmStandard reverse phase retention.
Mobile Phase A Water + 0.1% H₃PO₄ (or TFA)Critical: Low pH (pH ~2.0-2.5) suppresses ionization and protonates the species, collapsing the tautomeric equilibrium into a single peak.
Mobile Phase B Acetonitrile (ACN)Methanol can sometimes cause transesterification if the run is long; ACN is safer.
Gradient 10% B to 90% B over 15 minThiazoles are moderately polar; gradient ensures elution of lipophilic disulfide dimers.
Detection UV 254 nm / 280 nmThe thiazole ring has strong absorbance.
Flow Rate 1.0 mL/minStandard.[1]
Troubleshooting "Ghost" Peaks (The Disulfide Trap)

If you see a new peak appearing at a higher retention time (more lipophilic) over the course of a sequence:

  • Cause: Your sample is oxidizing in the vial. The thiol (-SH) is converting to the disulfide (-S-S-) dimer.

  • Solution:

    • Fresh Prep: Analyze samples immediately after dilution.

    • Add Stabilizer: Add 1 mM DTT (Dithiothreitol) or EDTA to your sample diluent to prevent oxidation/metal-catalyzed oxidation.

    • Inert Gas: Purge HPLC vials with Argon/Nitrogen before capping.

Module 2: TLC Visualization & Analysis

User Question: "My spot streaks badly on silica, and I'm unsure if the reaction is complete because the starting material and product have similar Rf values."

Technical Diagnosis:

  • Streaking: Caused by the acidic nature of the mercapto group interacting with the silica silanols.

  • Visualization: UV is standard, but chemical stains provide "chemical proof" of the functional groups.

Optimized TLC System
  • Mobile Phase: Hexanes : Ethyl Acetate (3:1) + 1% Acetic Acid .

    • Why Acid? The acetic acid suppresses the ionization of the thiol, sharpening the spot and reducing streaking.

  • Stationary Phase: Silica Gel 60 F₂₅₄.

Stain Guide (The "Truth" Serum)
Visualization MethodAppearanceSpecificityInterpretation
UV (254 nm) Dark SpotNon-specificShows the thiazole ring (conjugated system).
Ellman’s Reagent (DTNB)Yellow Spot Specific to -SH Crucial: Only the free thiol (EMTC) turns yellow. The disulfide impurity will NOT stain yellow.
Iodine Chamber Brown/YellowGeneralGood for all organics, but non-specific.
KMnO₄ (Basic) White spot on PurpleOxidizable groupsThiols oxidize rapidly; useful for checking general purity.

Module 3: Decision Logic & Workflow

The following diagrams illustrate the logical flow for troubleshooting and reaction monitoring.

Workflow 1: HPLC Method Optimization Logic

HPLC_Optimization Start Start: HPLC Analysis of EMTC PeakShape Evaluate Peak Shape Start->PeakShape Split Split Peak / Shoulder? PeakShape->Split CheckPH Check Mobile Phase pH Split->CheckPH Yes SinglePeak Single Sharp Peak? Split->SinglePeak No Acidify Action: Add 0.1% TFA or H3PO4 (Target pH < 2.5) CheckPH->Acidify If Neutral/Basic Acidify->SinglePeak GhostPeak Extra Peak at High Rt? SinglePeak->GhostPeak Oxidation Diagnosis: Disulfide Formation GhostPeak->Oxidation Yes FinalMethod Validated Method GhostPeak->FinalMethod No Stabilize Action: Add DTT/EDTA to Diluent Purge Vial with N2 Oxidation->Stabilize Stabilize->FinalMethod

Caption: Decision tree for resolving tautomeric peak splitting and oxidative instability in HPLC.

Workflow 2: Reaction Monitoring Protocol

Reaction_Monitor Reaction Reaction Mixture (Ethyl chloroacetate + Thiourea) TLC TLC Analysis (Hex/EtAc + AcOH) Reaction->TLC UV UV (254nm) Check Conversion TLC->UV Ellman Ellman's Stain Confirm Free Thiol UV->Ellman Ambiguous? Workup Workup (Avoid Strong Base!) UV->Workup Clear Conversion Ellman->Workup Product Confirmed HPLC HPLC Purity Check (Acidic Method) Workup->HPLC

Caption: Step-by-step monitoring flow to ensure ester stability and thiol confirmation.

FAQ: Common Pitfalls

Q: Can I use basic aqueous workup (e.g., 1M NaOH) to remove acidic impurities? A: NO. The ethyl ester at the C5 position is electron-deficient due to the thiazole ring and will hydrolyze rapidly to the carboxylic acid (Ethyl 2-mercaptothiazole-5-carboxylate


 2-mercaptothiazole-5-carboxylic acid) under basic conditions. Use saturated NaHCO₃  (weak base) or simply wash with water/brine.

Q: My product is turning yellow/orange upon drying. Why? A: This indicates oxidation to the disulfide. Thiols are sensitive to air oxidation, especially when concentrated.

  • Fix: Dry under high vacuum immediately. Store under Nitrogen/Argon at -20°C.

Q: Why does the melting point vary so much in literature? A: This is often due to the ratio of tautomers crystallized or the presence of trace disulfide impurities. HPLC purity (using the acidic method) is a more reliable standard than melting point for this class of compounds.

References

  • Organic Syntheses. (2023). Preparation of Ethyl Thiazole-4-carboxylate Derivatives. (Provides foundational chemistry for thiazole ester synthesis and stability).

  • Separation Science. (2024).[2] Peak Splitting in HPLC: Causes and Solutions. (Mechanistic explanation of tautomeric peak splitting).

  • Sielc Technologies. (2018). Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column. (Validates the requirement for acidic mobile phases for mercaptothiazoles).

  • Indian Journal of Pharmaceutical Sciences. (2010). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'-Dithiobis-Benzothiazole by Reverse Phase HPLC. (Establishes the separation of thiol vs. disulfide dimer).

  • Reach Devices. (2023). TLC Stains and Visualization Methods. (Protocols for Ellman's reagent and specific thiol visualization).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Thiazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide focuses on derivatives of the ethyl 2-mercaptothiazole-5-carboxylate scaffold and its close analogs, providing a comparative analysis of their known biological activities. While direct comparative studies on a homologous series of ethyl 2-mercaptothiazole-5-carboxylate derivatives are not extensively available in the current literature, this guide synthesizes data from closely related thiazole series to provide valuable insights for researchers in drug discovery and development. We will delve into the antimicrobial, anticancer, and anti-inflammatory potential of these compounds, supported by experimental data and detailed protocols.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Thiazole derivatives have long been recognized for their potent antimicrobial properties, attributable in part to the toxophoric S-C=N unit within the ring structure.[1] This section compares the antimicrobial efficacy of various thiazole derivatives against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected thiazole derivatives against various microorganisms. It is important to note that the data is compiled from studies on different, yet structurally related, thiazole scaffolds due to the limited availability of a comprehensive study on a single series of ethyl 2-mercaptothiazole-5-carboxylate derivatives.

Compound ClassDerivative/SubstituentTest OrganismMIC (µg/mL)Reference
2-Mercaptobenzothiazole Derivatives 2-OCH3-C6H4 at thiazolidine ringEscherichia coli- (Inhibition zone 20-25 mm)[3][4]
2-OCH3-C6H4 at thiazolidine ringCandida albicans- (Inhibition zone 20-25 mm)[3][4]
2-(alkenylthio)-5-aminobenzothiazoleCandida albicans15.6[3]
2,4,5-Trisubstituted Thiazoles Compound 17aSalmonella typhimurium0.49[1]
Compound 7Salmonella typhimurium0.49[1]
Compound 13Salmonella typhimurium0.49[1]

Causality Behind Experimental Choices: The selection of test organisms typically includes Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger) to assess the broad-spectrum potential of the synthesized compounds. The broth microdilution method is a standard and quantitative technique to determine the MIC, providing a reliable measure of a compound's potency.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Colony B Broth Culture A->B Inoculate C Standardized Inoculum (0.5 McFarland) B->C Incubate F 96-Well Plate Inoculation C->F Dilute & Add D Test Compound Stock E Serial Dilutions D->E Dilute E->F Add G Incubation (37°C, 18-24h) F->G Incubate H Visual Inspection for Turbidity G->H Read I MIC Determination H->I Analyze

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The thiazole nucleus is a common feature in a number of anticancer drugs, and its derivatives continue to be a major focus of research in oncology.[5] Studies have shown that these compounds can inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Comparative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various thiazole derivatives against different cancer cell lines. This data highlights the potential of these compounds as cytotoxic agents.

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
Thiazole Derivatives Compound 4cMCF-7 (Breast)2.57 ± 0.16[6]
Compound 4cHepG2 (Liver)7.26 ± 0.44[6]
Compound 4b (Br substitution)MCF-7 (Breast)31.5 ± 1.91[6]
Compound 5 (acetoxy substitution)HepG2 (Liver)26.8 ± 1.62[6]
Thiazole-5-carboxylate Derivatives Compound 3gEKVX (Non-Small Cell Lung)0.865[7]
Compound 4cHOP-92 (Non-Small Cell Lung)0.34[7]
Thiazol-2-yl carboxamides Compound 5cHCT (Colon)8.00 ± 0.33[8]
Compound 5dHepG-2 (Liver)17.78 ± 0.58[8]

Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The choice of cancer cell lines is crucial and often includes representatives from different cancer types (e.g., breast, liver, lung, colon) to evaluate the spectrum of activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the steps for evaluating the in vitro anticancer activity of compounds using the MTT assay.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Anticancer_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_results Results A Cancer Cell Line B Seeding in 96-Well Plate A->B C Incubation (24h) B->C E Cell Treatment C->E D Compound Dilutions D->E F Incubation (48-72h) E->F G Add MTT Solution F->G H Incubation (2-4h) G->H I Add Solubilizing Agent H->I J Read Absorbance I->J K Calculate IC50 J->K

Caption: Workflow for the MTT Cytotoxicity Assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Thiazole derivatives have demonstrated promising anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[9]

Comparative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of selected thiazole derivatives, primarily from studies on 2-mercaptobenzothiazole and other related scaffolds.

Compound ClassDerivative/SubstituentAssayActivityReference
2-Mercaptobenzothiazole Derivatives Bis-heterocycles with 1,2,3-triazolesCarrageenan-induced rat paw edemaActive[3]
Thiazole-phenylacetic acid derivatives Compound 2dCOX-1 InhibitionIC50 = 14.84 µM[9]
Compound 2dCOX-2 InhibitionIC50 = 17.08 µM[9]
Compound 2bCOX-1 InhibitionIC50 = 19.10 µM[9]
Compound 2bCOX-2 InhibitionIC50 = 16.16 µM[9]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model in rodents is a classic and well-established in vivo assay for screening acute anti-inflammatory activity. Carrageenan injection induces a localized inflammatory response, and the reduction in paw swelling by a test compound is a measure of its anti-inflammatory potential. In vitro COX inhibition assays are crucial for elucidating the mechanism of action, as COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are major mediators of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo assessment of acute anti-inflammatory activity.

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (or a similar strain) to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the test compounds and the standard anti-inflammatory drug (e.g., indomethacin or diclofenac) orally or intraperitoneally at a predetermined dose.

    • Administer the vehicle (the solvent used for the compounds) to the control group.

  • Induction of Inflammation:

    • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

AntiInflammatory_Assay_Workflow A Animal Acclimatization & Grouping B Compound/Vehicle Administration A->B C Carrageenan Injection (Paw) B->C E Measure Paw Volume (1, 2, 3, 4h) C->E D Measure Paw Volume (0h) F Calculate % Inhibition of Edema E->F

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Enzyme Inhibition: A Targeted Approach

The ability of thiazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. This targeted approach can lead to more selective and potent drugs with fewer side effects.

Comparative Enzyme Inhibition Data

The following table presents IC50 values for thiazole-5-carboxylate derivatives against specific enzymes.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Thiazole-5-carboxylate Derivatives Compound 3gMonoacylglycerol Lipase (MAGL)0.037[7]
Compound 4cMonoacylglycerol Lipase (MAGL)0.063[7]
Thiazole Carboxamides Compound X17Vanin-10.0469[10]
Compound X49Vanin-10.0412[10]

Causality Behind Experimental Choices: The selection of a target enzyme is based on its role in a particular disease pathway. For example, Monoacylglycerol Lipase (MAGL) is a target in cancer therapy as it is involved in pro-tumorigenic signaling.[7] Vanin-1 is a target for inflammatory bowel disease.[10] The use of specific and sensitive in vitro enzyme activity assays is essential for determining the inhibitory potency and selectivity of the compounds.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This is a generalized protocol that can be adapted for various enzyme inhibition assays.

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the specific enzyme.

    • Prepare a stock solution of the enzyme and the substrate.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the enzyme, and the test inhibitor at various concentrations.

    • Include a control with no inhibitor.

    • Pre-incubate the mixture for a specific time to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The derivatives of the thiazole-5-carboxylate scaffold and its analogs represent a promising class of compounds with a diverse range of biological activities. The available data, primarily from related thiazole series, strongly suggests their potential as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies, though not on a single homologous series, indicate that the nature and position of substituents on the thiazole ring play a crucial role in determining the potency and selectivity of these compounds.

A significant knowledge gap exists in the form of a lack of comprehensive, direct comparative studies on a series of ethyl 2-mercaptothiazole-5-carboxylate derivatives. Future research should focus on the systematic synthesis and biological evaluation of such a series to establish clear structure-activity relationships. This would involve screening against a broad panel of microbial strains, cancer cell lines, and relevant enzymes to fully elucidate their therapeutic potential. Such studies will be invaluable for the rational design and development of novel thiazole-based drugs with improved efficacy and safety profiles.

References

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]

  • (2024). Novel thiazole/ethyl thiazole carboxylate-acetamide derivatives and their cytotoxic effect evaluation. DergiPark. [Link]

  • (2023). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. ResearchGate. [Link]

  • (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. MDPI. [Link]

  • (2023). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. ResearchGate. [Link]

  • Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(3), 564-575. [Link]

  • (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. DergiPark. [Link]

  • Wang, C., et al. (2024). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, W. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • (2018). European Journal of Biomedical AND Pharmaceutical sciences. Google APIs. [Link]

  • Skotnicka, A., & Kabatc-Borcz, J. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 235. [Link]

  • El-Gazzar, A. B. A., et al. (1997). Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. Pharmazie, 52(8), 585-589. [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY, 30(5), 4447-4469. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7303. [Link]

  • Yilmaz, I., et al. (2017). Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. Cukurova Medical Journal, 42(2), 263-271. [Link]

  • Shantakumar, S. M., et al. (2009). Synthesis and Antimicrobial Activity ofSome New 2-Substituted Benzothiazole Derivatives. E-Journal of Chemistry, 6(3), 775-779. [Link]

  • Kumar, A., et al. (2021). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1846-1860. [Link]

  • Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0309831. [Link]

Sources

Spectroscopic analysis and validation of "Ethyl 2-mercaptothiazole-5-carboxylate" structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mercapto" Misnomer

In drug discovery, the thiazole scaffold is ubiquitous, yet Ethyl 2-mercaptothiazole-5-carboxylate (CAS: 1485286-94-9) presents a classic spectroscopic trap. While commercially labeled as a "mercapto" (thiol) derivative, thermodynamic stability studies and spectral evidence confirm that in the solid state and polar solutions (DMSO, MeOH), this molecule exists predominantly as the 2-thioxo (thione) tautomer.

This guide provides a rigorous validation framework to distinguish the active pharmaceutical ingredient (API) from its two most common confounders:

  • The Oxidative Impurity: Bis(5-ethoxycarbonylthiazol-2-yl)disulfide (formed via air oxidation).

  • The Structural Analog: Ethyl 2-aminothiazole-5-carboxylate (a common synthesis byproduct or alternative scaffold).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its critical "look-alikes." Note that standard QC often fails to distinguish the Target from the Disulfide if only HPLC retention time is used without mass confirmation.

FeatureTarget: Ethyl 2-mercaptothiazole-5-carboxylate Impurity: Disulfide Dimer Analog: Ethyl 2-aminothiazole-5-carboxylate
Dominant Form Thione (NH / C=S)Disulfide (S-S)Amine (NH₂)
Active Proton N-H (Deshielded, acidic)None (on ring N/S)NH₂ (Broad, exchangeable)
¹H NMR (DMSO-d₆) δ ~13.5–14.2 ppm (Broad Singlet)Absentδ ~7.5–8.0 ppm (Broad Singlet, 2H)
IR Spectrum ~1050–1200 cm⁻¹ (C=S str)Absent~3100–3400 cm⁻¹ (N-H str, doublet)
S-H Stretch (IR) Absent (or extremely weak ~2550 cm⁻¹)AbsentAbsent
HRMS (ESI) m/z [M+H]⁺ (Single Sulfur pattern)m/z [2M-2H+H]⁺ (Double Sulfur pattern)m/z [M+H]⁺ (Different mass)
Solubility High in DMSO, DMF; Mod. in EtOHLow in EtOH; High in DCMHigh in EtOH, DMSO

The Tautomeric Conundrum: Mechanism & Evidence

To validate this structure, one must prove the existence of the Thione form over the Thiol form.

The Equilibrium:



Scientific Rationale: Nitrogen is more basic than sulfur. In the thiazole ring, the lone pair on the nitrogen is available to accept the proton from the thiol group. The resulting thioamide resonance (


) provides significant stabilization energy, driving the equilibrium toward the thione form, especially in polar aprotic solvents like DMSO which stabilize the polar thioamide resonance hybrid.
Graphviz Workflow: Structural Elucidation Logic

The following decision tree outlines the logical flow for validating the sample identity.

ValidationWorkflow Start Unknown Sample (White/Yellow Solid) Solubility Dissolve in DMSO-d6 (Avoid CDCl3 due to solubility) Start->Solubility NMR_Run Acquire 1H NMR Solubility->NMR_Run Check_LowField Check > 12.0 ppm Region NMR_Run->Check_LowField Signal_13ppm Signal present (~13.8 ppm) Check_LowField->Signal_13ppm Yes No_Signal No Signal > 12 ppm Check_LowField->No_Signal No IR_Validation IR Validation Check 2500-2600 cm-1 Signal_13ppm->IR_Validation Check_Amino Check 7.0 - 8.0 ppm No_Signal->Check_Amino Broad_2H Broad Singlet (2H) Exchangeable Check_Amino->Broad_2H Yes No_Exchange No Exchangeable Protons Check_Amino->No_Exchange No Conclusion_Amino ID: Ethyl 2-aminothiazole -5-carboxylate Broad_2H->Conclusion_Amino Conclusion_Disulfide ID: Disulfide Dimer (Oxidative Impurity) No_Exchange->Conclusion_Disulfide SH_Check S-H Stretch? IR_Validation->SH_Check SH_Present Weak Band Present SH_Check->SH_Present Yes SH_Absent Band Absent (Strong C=S ~1100) SH_Check->SH_Absent No Final_Thiol ID: Thiol Tautomer (Rare/Non-polar solvent) SH_Present->Final_Thiol Final_Thione VALIDATED ID: Ethyl 2-mercaptothiazole -5-carboxylate (Thione Form) SH_Absent->Final_Thione

Caption: Logical workflow for distinguishing the target thione from amino-analogs and oxidative disulfide impurities using NMR and IR.

Detailed Experimental Protocols

A. ¹H NMR Spectroscopy (The Gold Standard)
  • Objective: Confirm the presence of the Thione N-H proton and the integrity of the ethyl ester group.

  • Solvent Choice: DMSO-d₆ is mandatory.

    • Why? CDCl₃ often leads to rapid exchange of the acidic N-H proton, causing the signal to broaden into the baseline or disappear. DMSO-d₆ forms hydrogen bonds with the N-H, slowing exchange and sharpening the peak.

  • Protocol:

    • Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.

    • Acquire spectrum with a spectral width of at least -2 to 16 ppm.

    • Key Assignments:

      • δ 13.8 ppm (bs, 1H): N-H (Thiazole ring). If this is missing, you likely have the disulfide.

      • δ 8.1 ppm (s, 1H): C4-H (Aromatic ring proton).

      • δ 4.2 ppm (q, 2H): -O-CH₂- (Ethyl ester).

      • δ 1.2 ppm (t, 3H): -CH₃ (Ethyl ester).

B. FT-IR Spectroscopy (Solid State)
  • Objective: Rule out the S-H thiol form.

  • Protocol: Use ATR (Attenuated Total Reflectance) on the neat solid.

  • Diagnostic Bands:

    • 1700–1730 cm⁻¹: C=O (Ester stretch).[1] Strong.

    • 2500–2600 cm⁻¹: S-H stretch. Expect Absence. If a weak peak appears here, the sample may contain residual solvent or exists as a mixed tautomer (rare in solid state).

    • 1100–1200 cm⁻¹: C=S / C-N coupled modes. Strong bands in this region indicate the thione character.

C. HRMS (High-Resolution Mass Spectrometry)
  • Objective: Differentiate Monomer vs. Disulfide.

  • Method: ESI+ (Electrospray Ionization).

  • Analysis:

    • Target (C₆H₇NO₂S₂): Calc. Mass ~189.2 Da. Look for [M+H]⁺ at 190.0.

    • Disulfide Impurity: Calc. Mass ~376.4 Da. Look for [M+H]⁺ at 377.0.

    • Isotope Check: Sulfur has a significant ³⁴S isotope (4.2% natural abundance).

      • Target (2 Sulfurs): The M+2 peak should be ~9% of the parent peak height.

      • Disulfide (4 Sulfurs): The M+2 peak should be ~18% of the parent peak height.

References

  • Stanovnik, B., & Tišler, M. (1982). Tautomerism of 2-mercaptoazoles. In Advances in Heterocyclic Chemistry (Vol. 32, pp. 81-120). Academic Press. (Contextual grounding on thione dominance).
  • MDPI. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]

  • ResearchGate. (2025). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles. Retrieved from [Link]

Sources

"Ethyl 2-Mercaptothiazole-5-Carboxylate" as a Scaffold: A Comparative Guide to its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its role in the development of numerous therapeutic agents.[1][2] This guide focuses on a specific, yet underexplored, member of this family: ethyl 2-mercaptothiazole-5-carboxylate . This scaffold presents a compelling starting point for drug discovery, featuring two key functional handles for synthetic elaboration: a nucleophilic mercapto group at the 2-position and an ester at the 5-position, allowing for a multitude of chemical modifications.

While direct and extensive research on ethyl 2-mercaptothiazole-5-carboxylate as a central scaffold is emerging, this guide will provide a comprehensive comparative analysis of its potential by drawing upon the wealth of data available for its close structural relatives. We will delve into the vast literature on 2-mercaptobenzothiazoles and other substituted thiazole-5-carboxylates to build a predictive framework for the biological activities and structure-activity relationships (SAR) of derivatives of our target scaffold. This comparative approach will illuminate the prospective advantages and applications of the ethyl 2-mercaptothiazole-5-carboxylate scaffold for researchers, scientists, and drug development professionals.

Chemical Versatility: A Scaffold Ripe for Derivatization

The synthetic tractability of ethyl 2-mercaptothiazole-5-carboxylate is a key attribute that positions it as a valuable building block in medicinal chemistry. The presence of the 2-mercapto and 5-carboxylate functionalities allows for a diverse range of chemical transformations, enabling the exploration of a broad chemical space.

The nucleophilic thiol group is readily alkylated or acylated, providing a straightforward route to introduce a variety of substituents at the 2-position.[3][4] This is a common strategy employed in the modification of 2-mercaptobenzothiazole derivatives to modulate their biological activity.[3] Concurrently, the ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, hydrazides, or other ester analogues. This dual functionality allows for the systematic construction of compound libraries with diverse physicochemical properties.

Caption: Proposed synthetic pathways for the derivatization of the ethyl 2-mercaptothiazole-5-carboxylate scaffold.

A Comparative Look at Biological Potential

By examining the biological activities of structurally related scaffolds, we can project the therapeutic areas where derivatives of ethyl 2-mercaptothiazole-5-carboxylate are most likely to show promise.

Antimicrobial Activity: Insights from 2-Mercaptobenzothiazoles

The 2-mercaptobenzothiazole (MBT) scaffold is well-documented for its broad-spectrum antimicrobial properties.[3] Derivatives of MBT have shown activity against a range of bacteria and fungi.[2][3] For instance, certain 2-(alkenylthio)-5-aminobenzothiazoles have demonstrated significant anti-Candida activity, with Minimum Inhibitory Concentrations (MICs) as low as 15.6 µg/mL.[3] The free mercapto group is often considered crucial for this activity, though its alkylation can also lead to potent compounds.[5]

2-Mercaptobenzothiazole Derivative Organism MIC (µg/mL) Reference
2-(Alkenylthio)-5-aminobenzothiazoleCandida albicans15.6[3]
2-MercaptobenzothiazoleCandida strains1 - 78 (50% growth inhibition)[3]
Substituted 2-mercaptobenzothiazole (2e)Staphylococcus aureus3.12[5]
Substituted 2-mercaptobenzothiazole (2l)Escherichia coli25[5]

This table presents data for 2-mercaptobenzothiazole derivatives as a proxy for the potential of the ethyl 2-mercaptothiazole-5-carboxylate scaffold.

Given these precedents, it is highly probable that derivatives of ethyl 2-mercaptothiazole-5-carboxylate will also exhibit antimicrobial activity. The ability to modify both the thioether linkage at the 2-position and the carboxamide at the 5-position provides a rich opportunity for optimizing this activity.

Anticancer Potential: A Comparison with Thiazole-5-Carboxylates

Recent studies have highlighted the significant potential of thiazole-5-carboxylate derivatives as anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and proliferation.[6][7][8] For example, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been identified as potent inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme implicated in pro-tumorigenic signaling.[6]

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, and thiazole-containing compounds have shown promise as EGFR inhibitors.[8][9] The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme, with various substituents extending into adjacent regions to enhance potency and selectivity. The ethyl 2-mercaptothiazole-5-carboxylate scaffold is well-suited to this paradigm.

Thiazole-5-Carboxylate Derivative Target/Cell Line IC50/GI50 (µM) Reference
2-Amino-4-methylthiazole-5-carboxylate (3g)MAGL0.037[6]
2-Amino-4-methylthiazole-5-carboxylate (4c)MAGL0.063[6]
2-Amino-4-methylthiazole-5-carboxylate (3g)EKVX (Non-Small Cell Lung Cancer)0.865[6]
2-Amino-4-methylthiazole-5-carboxylate (4c)HOP-92 (Non-Small Cell Lung Cancer)0.34[6]
Pyrimidyl-thiazole carboxamide (25)CDK90.64 - 2.01[7]
1,3-Thiazole-5-carboxylic acid derivative (33)CK20.4[7]
Pyrano[3,2-c]quinoline-3-carboxylate (3a)EGFR0.068[10]
Pyrano[3,2-c]quinoline-3-carboxylate (3a)HER-20.030[10]

This table showcases the anticancer activity of various thiazole-5-carboxylate derivatives, suggesting the potential of the ethyl 2-mercaptothiazole-5-carboxylate scaffold in this therapeutic area.

Inferred Structure-Activity Relationships (SAR)

Based on the available data for related scaffolds, we can infer key SAR insights for the ethyl 2-mercaptothiazole-5-carboxylate core. The diverse biological activities of thiazole derivatives are highly dependent on the nature and position of the substituents on the thiazole ring.[2]

Caption: Inferred structure-activity relationships for the ethyl 2-mercaptothiazole-5-carboxylate scaffold.

For anticancer activity, particularly kinase inhibition, the substituent at the 2-position, attached via the sulfur atom, would likely project into the hydrophobic pocket of the ATP-binding site. Therefore, lipophilic and aromatic groups at this position may enhance potency. The amide portion derived from the 5-carboxylate would likely extend towards the solvent-exposed region of the kinase, where modifications can be made to fine-tune physicochemical properties and potentially gain selectivity.

Experimental Protocols

To facilitate the exploration of the ethyl 2-mercaptothiazole-5-carboxylate scaffold, we provide the following representative experimental protocols, adapted from methodologies reported for analogous compounds.

Protocol 1: Synthesis of a 2-Substituted-thio-thiazole-5-carboxamide Derivative

This protocol describes a two-step synthesis involving S-alkylation followed by amidation.

Step 1: S-Alkylation of Ethyl 2-Mercaptothiazole-5-carboxylate

  • To a solution of ethyl 2-mercaptothiazole-5-carboxylate (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base, for example, potassium carbonate (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the S-alkylated derivative.

Step 2: Amidation of the Ethyl Ester

  • Dissolve the S-alkylated ethyl ester (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) (2.0 eq.) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the carboxylic acid intermediate.

  • To a solution of the carboxylic acid (1.0 eq.) in DMF, add a coupling agent such as HOBt (1.2 eq.) and DCC (1.2 eq.) at 0 °C.

  • Add the desired amine (1.1 eq.) and a base like N-methylmorpholine (1.5 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final amide product by recrystallization or column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a protein kinase such as EGFR.

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • In a 96-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as a phosphospecific antibody in an ELISA format, or by measuring ATP consumption using a luminescent kinase assay kit.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Targeting Key Signaling Pathways in Cancer

Thiazole-based compounds have been shown to inhibit several protein kinases involved in cancer cell signaling.[7][8] A prominent example is the EGFR signaling pathway, which, when aberrantly activated, drives cell proliferation, survival, and metastasis.[8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Thiazole_Inhibitor Thiazole-based Inhibitor (e.g., derived from Ethyl 2-mercaptothiazole-5-carboxylate) Thiazole_Inhibitor->EGFR Inhibits ATP binding

Caption: Simplified EGFR signaling pathway and the putative inhibitory action of thiazole-based compounds.

Derivatives of ethyl 2-mercaptothiazole-5-carboxylate, by virtue of their structural similarity to known thiazole-based kinase inhibitors, represent a promising class of compounds for targeting such pathways. The strategic design of substituents at the 2- and 5-positions can lead to potent and selective inhibitors of kinases like EGFR, c-Met, and CDKs.

Conclusion and Future Directions

The ethyl 2-mercaptothiazole-5-carboxylate scaffold stands as a promising, yet largely untapped, resource for medicinal chemists. While direct experimental data on its use as a central scaffold in drug discovery programs is limited, a comparative analysis of its close structural analogues, namely 2-mercaptobenzothiazoles and other thiazole-5-carboxylates, strongly suggests its potential in the development of novel antimicrobial and anticancer agents.

The synthetic accessibility and the presence of two distinct functional handles for derivatization make it an ideal starting point for the generation of diverse chemical libraries. The insights from related scaffolds provide a rational basis for the design of new compounds targeting a range of biological targets, including bacterial enzymes and protein kinases.

This guide serves as a call to action for the research community to explore the full potential of the ethyl 2-mercaptothiazole-5-carboxylate scaffold. Future work should focus on the systematic synthesis and biological evaluation of derivatives of this scaffold to validate the hypotheses presented herein and to uncover novel therapeutic agents. Such studies will undoubtedly contribute to the ever-expanding and vital field of heterocyclic medicinal chemistry.

References

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed, 2014.
  • Biological Activities of 2-Mercaptobenzothiazole Deriv
  • Ethyl 2-mercaptothiazole-5-carboxyl
  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. CHEMISTRY & BIOLOGY INTERFACE, 2020.
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry, 2025.
  • Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed, 2009.
  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 2023.
  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed, 2021.
  • Novel 2-alkyl-5-thiazole-carboxylic acid derivatives.
  • Synthesis of esters of mercaptocarboxylic acids.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Synthesis, antimicrobial and antiinflammatory activities of 4-oxothiazolidines and their 5-arylidenes. Indian Journal of Chemistry, 2005.
  • Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 2014.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 2022.
  • Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evalu
  • Antimicrobial activity of 2-mercaptobenzothiazole released from environmentally friendly nanostructured layered double hydroxides. PubMed, 2017.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 2024.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • Review of the synthesis and biological activity of thiazoles.
  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. MDPI, 2021.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[11][12]imidazo[2,1-b]thiazole Derivatives as Potent. MDPI, 2019.

Sources

Comparative Guide: X-ray Crystallography of Ethyl 2-mercaptothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-mercaptothiazole-5-carboxylate is a privileged scaffold in medicinal chemistry, serving as a precursor for antiviral and antitumor agents. However, its efficacy is often dictated by its solid-state behavior, specifically the thione-thiol tautomerism (NH/C=S vs. N/C-SH).

While NMR spectroscopy is the standard for solution-state analysis, it frequently fails to distinguish between rapid prototropic tautomers. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic and computational alternatives. We demonstrate that SC-XRD is the only method capable of definitively resolving the tautomeric ambiguity and intermolecular packing forces that drive bioavailability.

Part 1: The Structural Conundrum (Thione vs. Thiol)

The core structural challenge with 2-mercaptothiazole derivatives is the equilibrium between the thione (A) and thiol (B) forms.

  • Thione Form (A): Characterized by a protonated nitrogen (NH) and a carbon-sulfur double bond (C=S).

  • Thiol Form (B): Characterized by a deprotonated nitrogen (N) and a carbon-sulfur single bond (C-SH).

In the solid state, this distinction dictates crystal packing (H-bonding networks) and solubility.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the "performance" of X-ray crystallography against NMR and DFT in resolving this specific structural challenge.

FeatureX-ray Crystallography (Gold Standard) Solution NMR (^1H, ^13C) DFT Calculations (Gas Phase)
Tautomer ID Definitive. Measures bond lengths directly (C=S

1.68 Å vs C-S

1.75 Å).
Ambiguous. Rapid proton exchange averages signals; requires low-temp experiments.Predictive. Suggests relative stability but ignores lattice energy stabilization.
Interactions Direct Observation. Maps

-

stacking and NH...S hydrogen bonds.
Inferential. NOESY can suggest proximity but lacks geometric precision.Theoretical. Often fails to predict polymorphic packing forces.
State Solid State. Relevant for formulation and shelf-life stability.Solution State. Relevant for pharmacokinetics but not tablet stability.Idealized. Vacuum state; misses solvation/packing effects.

Critical Insight: Literature consistently shows that for 2-mercaptobenzothiazole and related thiazoles, the thione form is predominantly favored in the solid state due to the formation of strong intermolecular N-H...S hydrogen bonded dimers [1][2]. NMR often erroneously suggests a mixture or thiol dominance due to solvent stabilization effects.

Part 2: Structural Markers & Data Interpretation[1][2]

When analyzing the crystal structure of "Ethyl 2-mercaptothiazole-5-carboxylate," researchers must look for specific geometric markers.

Key Bond Length Indicators

To validate your structure, compare your refined bond lengths against these established ranges for thiazole derivatives:

Bond VectorThione Form (Expected Solid State)Thiol Form (Rare in Solid State)
C2 — S (Exocyclic) 1.66 – 1.70 Å (Double bond character)1.74 – 1.78 Å (Single bond character)
C2 — N3 (Endocyclic) 1.35 – 1.38 Å (Single bond character)1.29 – 1.32 Å (Double bond character)
N3 — C4 1.38 – 1.40 Å1.38 – 1.40 Å

Experimental Validation: If your SC-XRD data yields a C2-S bond length of


 1.68 Å and locates a difference electron density peak near the Nitrogen (0.8-1.0 Å away), you have definitively proven the thione  tautomer.

Part 3: Experimental Protocol

This protocol is designed to grow diffraction-quality crystals of ethyl 2-mercaptothiazole-5-carboxylate and its derivatives (e.g., Schiff bases or S-alkylated products).

Synthesis (Hantzsch-like Cyclization)[1]
  • Reagents: Ethyl 3-ethoxyacrylate (1.0 eq), Thiourea (1.0 eq), Ethanol (solvent).

  • Procedure: Reflux reagents in ethanol for 3-5 hours. Cool to room temperature. The product often precipitates as a yellow solid.

  • Purification: Recrystallize initially from hot ethanol to remove unreacted thiourea.

Crystallization for X-ray (The "Slow Diffusion" Method)

Direct evaporation often yields microcrystals unsuitable for diffraction. Use liquid-liquid diffusion.

  • Step A: Dissolve 20 mg of the purified compound in a minimal amount of DMSO or DMF (good solubility).

  • Step B: Place this solution in a narrow inner tube (NMR tube or small vial).

  • Step C: Carefully layer a less dense anti-solvent (e.g., Ethanol or Diethyl Ether ) on top.

  • Step D: Seal and leave undisturbed in a vibration-free zone at 20°C. Crystals should appear at the interface within 3-7 days.

Data Collection Strategy
  • Temperature: Collect at 100 K (using liquid nitrogen stream).

    • Reason: Reduces thermal motion (ellipsoids), allowing precise location of the N-H proton, which is critical for tautomer assignment.

  • Resolution: Aim for 0.75 Å or better.

  • Refinement: Freely refine the N-H hydrogen atom coordinates if data quality permits; otherwise, use a riding model (HFIX 43) but check the difference Fourier map manually.

Part 4: Visualizing the Logic

The following diagrams illustrate the decision-making process and the tautomeric equilibrium logic.

Diagram 1: Tautomer Assignment Workflow

TautomerLogic Start Crystal Data Collected CheckBond Analyze C2-S Bond Length Start->CheckBond ThionePath Length ~ 1.67 Å CheckBond->ThionePath Double Bond Character ThiolPath Length ~ 1.75 Å CheckBond->ThiolPath Single Bond Character CheckH Locate H atom in Difference Map ThionePath->CheckH ResultThiol CONCLUSION: Thiol Tautomer (Rare/S-substituted) ThiolPath->ResultThiol ResultThione CONCLUSION: Thione Tautomer (NH...S Dimers likely) CheckH->ResultThione H on Nitrogen CheckH->ResultThiol H on Sulfur

Caption: Logic flow for definitively assigning the thione vs. thiol tautomer using crystallographic bond metrics.

Diagram 2: Crystallization & Analysis Pipeline

Workflow Synth Synthesis (Ethyl 3-ethoxyacrylate + Thiourea) Purify Purification (EtOH Recrystallization) Synth->Purify Screen Crystal Screening (DMSO/Ether Diffusion) Purify->Screen XRD SC-XRD (100 K) Data Collection Screen->XRD Single Crystal Found Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Solve->Synth Feedback Loop (If poor R-factor)

Caption: Step-by-step experimental pipeline from crude synthesis to structural solution.

References

  • Stierandova, A. et al. (2023). "Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives." International Journal of Molecular Sciences.

    • Relevance: Discusses the synthesis and NMR/DFT characterization of similar mercaptothiazole derivatives, highlighting the need for structural confirm
  • Wu, Y. et al. (2012).[1] "2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications." Current Organic Chemistry.

    • Relevance: Comprehensive review on the reactivity and tautomerism of the 2-mercaptothiazole scaffold.
  • Gao, Y. et al. (2011). "A comparison of some properties of C=O and C=S bonds." Arkivoc.

    • Relevance: Provides fundamental bond length data (C=S vs C-S) essential for interpreting the crystallographic results.
  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: MBTHIZ01 (2-Mercaptobenzothiazole)." Relevance: The benchmark structure for the thione tautomer in this chemical class. (Access via CSD).

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Safety Operating Guide

Navigating the Handling of Ethyl 2-mercaptothiazole-5-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, navigating the complexities of novel chemical compounds is a daily reality. Among these, Ethyl 2-mercaptothiazole-5-carboxylate, a heterocyclic compound with applications in synthetic chemistry and drug discovery, requires a nuanced approach to laboratory safety. Its dual thiazole and mercaptan functionalities present a unique set of handling challenges. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and proactive risk mitigation.

Understanding the Hazard Landscape

Ethyl 2-mercaptothiazole-5-carboxylate is classified under the Globally Harmonized System (GHS) as harmful if swallowed. While specific toxicological data for this exact compound is limited, the known hazards of its constituent functional groups—thiazoles and mercaptans—provide a solid foundation for a comprehensive safety protocol.

Mercaptans, or thiols, are notorious for their potent and unpleasant odors, with some having odor thresholds in the parts-per-billion range. Inhalation of mercaptans can lead to irritation of the respiratory tract, headaches, dizziness, and nausea[1]. Higher concentrations can cause more severe effects, including central nervous system depression and respiratory paralysis[1][2]. Direct contact with mercaptans can also cause skin and eye irritation[3].

Thiazole derivatives, while diverse in their toxicological profiles, can also present hazards. Some thiazole-containing compounds are known to be skin and eye irritants[4]. Given the presence of both a thiazole ring and a mercaptan group, a cautious and comprehensive approach to personal protection is paramount.

Core Principles of Personal Protection: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the specific procedure being undertaken. The following table outlines the recommended PPE for various laboratory operations involving Ethyl 2-mercaptothiazole-5-carboxylate.

Laboratory OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDouble-gloving with nitrile or neoprene gloves (minimum 0.11 mm thickness)Full-length lab coatNot generally required in a certified chemical fume hood. If outside a hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particulates.
Dissolution and Solution Handling Chemical splash gogglesDouble-gloving with nitrile or neoprene gloves (minimum 0.11 mm thickness)Full-length lab coatNot generally required in a certified chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene gloves (minimum 0.11 mm thickness)Full-length lab coatRecommended to have a NIOSH-approved respirator with organic vapor/acid gas cartridges readily available for any unexpected releases.
Work-up and Purification Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene gloves (minimum 0.11 mm thickness)Chemical-resistant apron over a full-length lab coatWork should be exclusively conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsA NIOSH-approved full-face respirator with organic vapor/acid gas cartridges is mandatory.

Procedural Guidance: From Benchtop to Disposal

Adherence to a stringent, step-by-step protocol is the bedrock of laboratory safety when handling Ethyl 2-mercaptothiazole-5-carboxylate.

Engineering Controls: The First Line of Defense

All work with Ethyl 2-mercaptothiazole-5-carboxylate, from weighing to reaction quenching, must be conducted within a properly functioning and certified chemical fume hood[5][6]. This is non-negotiable. The fume hood provides critical protection against the inhalation of volatile mercaptan odors and any potential aerosols. An eyewash station and safety shower must be immediately accessible in the work area[6].

Donning and Doffing of PPE: A Critical Ritual

The correct sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: The proper sequence for donning and doffing personal protective equipment.

Spill Management: A Calm and Coordinated Response

In the event of a spill, a pre-defined emergency plan is essential.

  • Evacuate and Alert: Immediately notify colleagues in the vicinity and evacuate the immediate area[5].

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to capture vapors[5].

  • Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the liquid[5]. Do not use combustible materials like paper towels.

  • Neutralize (for Mercaptans): A freshly prepared 10% sodium hypochlorite (bleach) solution can be carefully applied to the spill area to oxidize the mercaptan and reduce its odor. Allow for a contact time of at least one hour.

  • Clean: Wearing appropriate PPE (see table above), clean the spill area thoroughly with soap and water[5].

  • Dispose: All contaminated materials, including absorbent pads and gloves, must be collected in a sealed, labeled hazardous waste container[5].

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing Ethyl 2-mercaptothiazole-5-carboxylate, whether solid or liquid, must be treated as hazardous waste[2][7].

  • Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Harmful")[5].

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials[5].

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.

Waste_Disposal_Workflow Start Waste Generation Segregate Segregate Waste in a Dedicated Container Start->Segregate Label Label Container with 'Hazardous Waste' and Chemical Name Segregate->Label Store Store in Satellite Accumulation Area Label->Store Contact_EHS Contact EHS for Disposal Store->Contact_EHS End Proper Disposal Contact_EHS->End

Caption: A streamlined workflow for the proper disposal of hazardous chemical waste.

Conclusion: Fostering a Proactive Safety Culture

The responsible handling of Ethyl 2-mercaptothiazole-5-carboxylate is a testament to a laboratory's commitment to safety and scientific excellence. By understanding the inherent hazards, implementing a multi-layered PPE strategy, and adhering to rigorous operational and disposal protocols, researchers can confidently and safely unlock the potential of this valuable chemical compound. This guide serves as a foundational resource, but it is the continuous dialogue, training, and unwavering commitment to safety within your research team that will ultimately ensure a secure and productive laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • Metasci. (n.d.). Safety Data Sheet Thiazole.
  • ASGMT. (n.d.). Gas Odorants - Safety.
  • BenchChem. (n.d.). Personal protective equipment for handling 6-Fluorobenzo[d]thiazol-5-amine.
  • Fire Engineering. (1996, February 1). CHEMICAL DATA NOTEBOOK SERIES #112: METHYL MERCAPTAN.
  • MedChemExpress. (n.d.). Thiazole Orange-SDS.
  • Fluorochem. (n.d.). Ethyl 2-mercaptothiazole-5-carboxylate.
  • HB Chemical. (2014, March 11). Safety Data Sheet (SDS).
  • RPS. (2022, September 20). Mercaptans Analysis.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, October 14). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, June 7). SAFETY DATA SHEET.
  • CPAchem Ltd. (2025, June 24). 2 - Safety data sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MD Searchlight. (n.d.). Mercaptan Toxicity.
  • NCBI Bookshelf. (2023, August 2). Mercaptan Toxicity - StatPearls.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (2021, December 9). Safety Data Sheet: 2-Mercaptobenzothiazole.
  • Spectrum Chemical. (2019, February 14). SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.